Chemical structure and physical properties of Z-Asp-OtBu DCHA
An In-Depth Technical Guide to Z-Asp-OtBu DCHA in Advanced Peptide Synthesis Executive Summary In the synthesis of complex peptide architectures—such as branched peptides, cyclic peptides, and specialized bioconjugates—t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Z-Asp-OtBu DCHA in Advanced Peptide Synthesis
Executive Summary
In the synthesis of complex peptide architectures—such as branched peptides, cyclic peptides, and specialized bioconjugates—the strategic selection of orthogonally protected amino acid building blocks is paramount. Z-Asp-OtBu·DCHA (Z-L-Aspartic acid
α
-tert-butyl ester dicyclohexylammonium salt, CAS: 23632-70-4) serves as a highly specialized derivative where the
α
-carboxyl group is temporarily masked, leaving the
β
-carboxyl group available for targeted side-chain elongation.
This whitepaper provides a comprehensive mechanistic analysis of Z-Asp-OtBu·DCHA, detailing its structural topology, the physicochemical necessity of its dicyclohexylammonium (DCHA) salt form, and validated protocols for its application in solution- and solid-phase peptide synthesis (SPPS).
Structural Topology and Orthogonal Protection Strategy
The molecular architecture of Z-Asp-OtBu is engineered for strict orthogonal control during peptide assembly:
N-
α
Protection (Z / Cbz group): The benzyloxycarbonyl group protects the
α
-amino terminus. It is highly stable to mild acids and bases but can be selectively cleaved via catalytic hydrogenolysis (Pd/C, H
2
) or harsh acidic conditions (e.g., HF or HBr/AcOH).
α
-Carboxyl Protection (OtBu group): The tert-butyl ester protects the
α
-carboxylic acid. It is entirely stable to catalytic hydrogenation and basic conditions but is readily cleaved by moderate acids like Trifluoroacetic acid (TFA).
β
-Carboxyl Reactivity: The side-chain carboxylic acid is left free (unprotected), allowing it to act as the primary site for peptide bond formation. This is the inverse of standard SPPS building blocks (like Fmoc-Asp(OtBu)-OH), making Z-Asp-OtBu essential for synthesizing aspartame derivatives, glycopeptides, or initiating side-chain branching.
Physical Properties Data
To ensure reproducibility in synthetic workflows, the core physicochemical properties of Z-Asp-OtBu·DCHA are summarized below[1],[2]:
Property
Specification
Chemical Name
Z-L-Aspartic acid
α
-tert-butyl ester dicyclohexylammonium salt
CAS Number
23632-70-4
Molecular Formula
C₂₈H₄₄N₂O₆ (Free acid: C₁₆H₂₁NO₆ · Salt: C₁₂H₂₃N)
Molecular Weight
504.66 g/mol
Appearance
White to off-white crystalline powder
Optical Rotation
[α]D20
= -7° to -10° (c=1 in DMF)
Storage Conditions
0°C to 8°C (Inert atmosphere recommended to prevent moisture ingress)
The Physicochemical Role of the DCHA Salt
A frequent challenge in peptide chemistry is the physical instability of free amino acid derivatives. When equipped with bulky, lipophilic protecting groups like Z and OtBu, the resulting free acids often fail to crystallize, presenting as viscous, hygroscopic oils. These oils are difficult to weigh accurately and are prone to autocatalytic degradation or premature cyclization during long-term storage.
The Causality of Salt Formation:
To circumvent this, the free
β
-carboxylic acid is reacted with dicyclohexylamine (DCHA). The bulky, non-nucleophilic DCHA molecule forms a highly crystalline, thermodynamically stable salt network with the carboxylate. This locks the molecule into a stable solid state, drastically extending its shelf life, preventing moisture absorption, and allowing for rigorous purification via recrystallization prior to commercial distribution[3].
Experimental Protocol: Liberation of the Free Acid
Before Z-Asp-OtBu can be coupled to an amine in peptide synthesis, the DCHA salt must be cleaved to liberate the reactive free carboxylic acid.
Critical Mechanistic Insight: Novice chemists often attempt this liberation using Hydrochloric Acid (HCl). However, DCHA reacts with HCl to form dicyclohexylammonium chloride (DCHA·HCl), which is sparingly soluble in both water and organic solvents. This creates a persistent, milky emulsion at the biphasic interface, ruining phase separation and trapping the product. To ensure a clean extraction, Phosphoric acid (H
3
PO
4
) or Potassium bisulfate (KHSO
4
) must be used , as their resulting DCHA salts are highly water-soluble[4].
Step-by-Step Methodology
Suspension: Suspend 1.0 equivalent of Z-Asp-OtBu·DCHA in 5–10 volumes of a cold organic solvent (e.g., Ethyl Acetate or tert-butyl methyl ether) at 0°C.
Acidification: Slowly add 10% aqueous H
3
PO
4
under vigorous magnetic stirring. Continue addition until the solid DCHA salt completely dissolves and two distinct, clear liquid phases emerge.
pH Verification: Check the aqueous layer; the pH must be between 2 and 3 to ensure complete protonation of the
β
-carboxylate.
Phase Separation: Transfer the mixture to a separatory funnel. Drain and discard the lower aqueous layer (containing the water-soluble DCHA·H
3
PO
4
salt).
Washing: Wash the organic phase once with 2 volumes of 10% H
3
PO
4
, followed by three washes with distilled water to remove any residual acid. The final aqueous wash should register a pH
≥
4. (Note: Do not use brine until all DCHA is removed, as chloride ions will precipitate residual DCHA).
Isolation: Dry the organic phase over anhydrous Sodium Sulfate (Na
2
SO
4
), filter, and concentrate under reduced pressure. The resulting Z-Asp-OtBu free acid (typically an oil) should be immediately dissolved in your coupling solvent (e.g., DMF or DCM) to prevent degradation[4].
Fig 1: Workflow for liberating Z-Asp-OtBu free acid from its DCHA salt prior to peptide coupling.
Applications in Advanced Peptide Synthesis
Once liberated, the free
β
-carboxyl of Z-Asp-OtBu can be activated using standard coupling reagents (e.g., DIC/HOBt, HATU/DIPEA) and reacted with a primary amine.
Use Case: Dendrimeric and Branched Peptides
In the synthesis of branched peptide architectures, Z-Asp-OtBu is coupled to the growing peptide chain via its side chain. Following the coupling:
The Z group is removed via Pd/C catalyzed hydrogenation, exposing the
α
-amine for one branch of elongation.
The OtBu group is subsequently cleaved using 95% TFA, exposing the
α
-carboxylic acid for a second branch of elongation.
This dual-directional unmasking makes Z-Asp-OtBu an indispensable node for creating synthetic vaccines, multivalent ligands, and targeted drug delivery vehicles.
The Mechanistic Blueprint of DCHA Salt Stabilization in Z-Asp-OtBu: A Technical Whitepaper
Introduction & The Instability Problem In solid-phase peptide synthesis (SPPS) and solution-phase drug development, the structural integrity of amino acid building blocks is a non-negotiable parameter. Z-Asp-OtBu (N-benz...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & The Instability Problem
In solid-phase peptide synthesis (SPPS) and solution-phase drug development, the structural integrity of amino acid building blocks is a non-negotiable parameter. Z-Asp-OtBu (N-benzyloxycarbonyl-L-aspartic acid tert-butyl ester) presents a unique chemical challenge: in its free acid form, it frequently manifests as a viscous oil or an amorphous, hygroscopic solid. This physical state complicates precise stoichiometric weighing and accelerates moisture-induced degradation, ultimately compromising downstream coupling efficiency.
To circumvent these thermodynamic instabilities, the derivative is synthesized, purified, and stored as a dicyclohexylammonium (DCHA) salt . This technical guide deconstructs the chemical mechanisms behind DCHA stabilization, provides comparative stability metrics, and outlines field-validated protocols for the reversible liberation of the free acid prior to peptide coupling.
Mechanistic Basis of DCHA Stabilization
Thermodynamic Driving Forces and Crystallinity
The primary function of dicyclohexylamine (DCHA) is to act as a thermodynamic stabilizer via acid-base adduct formation. When the basic secondary amine of DCHA reacts with the free carboxylic acid of Z-Asp-OtBu, it undergoes a complete proton transfer. The resulting dicyclohexylammonium cation and carboxylate anion form a highly ordered ionic lattice. The rigid, non-polar cyclohexyl rings of DCHA facilitate strong intermolecular van der Waals packing, driving the amorphous free acid into a highly crystalline state. This crystallinity is paramount for purification, allowing the removal of impurities via simple recrystallization rather than complex chromatography, as detailed in1[1].
Steric Shielding and Nucleophilic Suppression
Beyond physical state transformation, DCHA provides critical chemical protection. The dicyclohexylammonium cation is exceptionally bulky. Within the ion pair, this bulk sterically occludes the carboxylate anion, drastically reducing its nucleophilicity[1]. In aspartic acid derivatives, unprotected carboxylates can participate in deleterious side reactions, such as aspartimide formation or the generation of dipeptide impurities during subsequent synthetic steps. By shielding the reactive center, DCHA effectively neutralizes these side-reaction pathways.
Caption: Logical pathway of Z-Asp-OtBu stabilization via DCHA salt formation and steric shielding.
Quantitative Stability Profile
The conversion of the free acid to the DCHA salt yields profound improvements across all physicochemical handling parameters.
Property
Z-Asp-OtBu (Free Acid)
Z-Asp-OtBu·DCHA (Salt)
Physical State
Viscous oil / Amorphous solid
Highly crystalline solid
Hygroscopicity
High (absorbs atmospheric moisture)
Low (stable in ambient conditions)
Nucleophilicity
High (reactive unprotected carboxylate)
Suppressed (sterically shielded by DCHA)
Shelf-Life (25°C)
Months (prone to auto-catalytic degradation)
Years (thermodynamically stable lattice)
Purification Method
Complex silica gel chromatography
Straightforward recrystallization
Experimental Workflow: Liberation of the Free Acid
While the DCHA salt is ideal for long-term storage, the free carboxylic acid must be liberated immediately prior to peptide coupling to allow for activation. This liberation protocol relies on biphasic liquid-liquid extraction.
The Causality of Acid Selection (The HCl Trap)
A common and catastrophic pitfall in peptide chemistry is the use of Hydrochloric Acid (HCl) for salt cleavage. Reacting a DCHA salt with HCl generates dicyclohexylammonium chloride, a salt that is sparingly soluble in both aqueous and organic phases. This creates a persistent, unmanageable emulsion that traps the amino acid and ruins phase separation, as noted in the2[2].
To create a self-validating, clean separation, the protocol mandates the use of 10% aqueous Potassium Bisulfate (KHSO₄) or 10% Phosphoric Acid (H₃PO₄). These acids convert DCHA into highly water-soluble sulfate or phosphate salts, ensuring the DCHA partitions entirely into the aqueous waste while the liberated Z-Asp-OtBu remains cleanly dissolved in the organic phase[2].
Caption: Step-by-step liquid-liquid extraction workflow for the liberation of Z-Asp-OtBu free acid.
Step-by-Step Liberation Protocol
This procedure is designed as a self-validating system, utilizing pH checkpoints to confirm reaction completion and purity.
Suspension : Suspend 1.0 equivalent of the Z-Asp-OtBu·DCHA salt in 5–10 volumes of cold (-20°C to 0°C) Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2].
Causality: Utilizing cold solvent minimizes the risk of unwanted acid-catalyzed cleavage of the acid-labile tert-butyl (OtBu) protecting group during the extraction.
Acidification : Slowly add 1.2 to 1.5 equivalents of ice-cold 10% aqueous KHSO₄ or 10% H₃PO₄ under vigorous stirring. Continue stirring until the solid suspension completely dissolves into two clear, distinct liquid phases[3].
Phase Validation (Checkpoint 1) : Stop stirring and allow the layers to separate. Measure the pH of the lower aqueous phase; it must read between pH 2–3 to ensure complete protonation of the carboxylate and full displacement of the DCHA[2].
Extraction : Separate the phases. Extract the aqueous layer once more with a small volume of organic solvent to maximize the recovery yield. Combine the organic layers.
Washing (Checkpoint 2) : Wash the combined organic phase with distilled water (3 x 2 volumes). Check the pH of the final aqueous wash; it must register pH ≥ 4 , confirming the complete removal of excess mineral acid[2].
Drying & Isolation : Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent under reduced pressure (rotary evaporation) to yield pure Z-Asp-OtBu as a free acid, ready for immediate downstream coupling[4].
Conclusion
The utilization of DCHA for the stabilization of Z-Asp-OtBu is a masterclass in applied physical organic chemistry. By leveraging steric bulk and ionic lattice thermodynamics, researchers can transform an unstable, amorphous intermediate into a robust, highly pure building block. Adhering strictly to the outlined liberation protocols—specifically the avoidance of chloride-based acids—ensures that these structural benefits translate flawlessly into high-yield, high-purity peptide synthesis.
Optimizing the Solubility Profile of Z-Asp-OtBu DCHA in Organic Solvents: A Technical Guide for Peptide Synthesis
Introduction and Mechanistic Context In complex peptide synthesis, the protection of reactive side chains is a fundamental necessity. Z-Asp-OtBu DCHA (N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester dicyclohexylam...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Context
In complex peptide synthesis, the protection of reactive side chains is a fundamental necessity. Z-Asp-OtBu DCHA (N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester dicyclohexylammonium salt) is a critical building block. The Z (carbobenzyloxy) group protects the α-amino group, the OtBu (tert-butyl ester) protects the β-carboxylic acid, and the DCHA (dicyclohexylamine) salt stabilizes the molecule[].
As a Senior Application Scientist, I frequently observe that the DCHA salt formulation, while excellent for long-term bench stability and preventing spontaneous cyclization or degradation, presents unique solubility challenges during the coupling phase. The bulky dicyclohexylammonium counterion stabilizes the carboxylate via tight ion-pairing, which significantly increases the lattice energy of the crystal[]. This causality dictates its solubility behavior: the intact salt resists dissolution in low-polarity organic solvents, requiring either highly polar solvents to solvate the ion pair or a chemical conversion (acidification) to liberate the free acid[].
Physicochemical Properties and Solubility Data
The tert-butyl group contributes heavily to the hydrophobic characteristics of the free acid, theoretically enhancing its solubility in organic solvents[2]. However, the presence of the DCHA counterion counteracts this in non-polar environments.
To provide a clear baseline for formulation and reaction planning, the quantitative solubility profile of the intact Z-Asp-OtBu DCHA salt across standard organic solvents is summarized below.
Table 1: Solubility Profile of Z-Asp-OtBu DCHA at 25°C
Solvent
Dielectric Constant (ε)
Solubility (mg/mL)
Mechanistic Observation
Dimethyl Sulfoxide (DMSO)
46.7
> 100
High polarity effectively disrupts the DCHA-carboxylate ion pair.
Methanol (MeOH)
32.7
~ 50
Moderate solvation; hydrogen bonding assists in partial dissolution[3].
Dichloromethane (DCM)
8.9
< 10
Poor solvation of the intact salt; suspension often remains cloudy.
Ethyl Acetate (EtOAc)
6.0
< 5
The intact salt is highly resistant to dissolution[].
Hexane
1.9
< 1
Completely insoluble due to lack of dipole-dipole interactions.
Note: Data represents the intact DCHA salt. Once converted to the free acid, solubility in DCM and EtOAc exceeds 100 mg/mL.
Experimental Workflow: DCHA Salt Dissociation and Solubility Optimization
Because Z-Asp-OtBu DCHA is difficult to dissolve directly in coupling solvents like DCM or EtOAc, it is standard practice to convert the DCHA salt to its free acid form prior to use in solid-phase peptide synthesis (SPPS) or solution-phase coupling[]. This protocol is a self-validating system: successful conversion is visually confirmed by the complete phase separation and dissolution of the organic layer.
Protocol: Free-Acid Conversion and Extraction
Objective: To quantitatively remove the DCHA counterion and solubilize the Z-Asp-OtBu free acid in an organic solvent suitable for coupling.
Suspension: Suspend 1.0 equivalent of Z-Asp-OtBu DCHA in a biphasic mixture of Ethyl Acetate (EtOAc) and distilled water (10 mL of each per gram of peptide salt). Rationale: The salt will initially remain largely undissolved at the interface.
Acidification: Slowly add 1M Hydrochloric Acid (HCl) dropwise under vigorous stirring until the aqueous layer reaches a pH of 2.0 - 2.5. Rationale: The strong acid protonates the aspartate carboxylate, breaking the eutectic ion pair and forming water-soluble DCHA·HCl.
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. The Z-Asp-OtBu free acid will now be fully dissolved in the upper EtOAc layer[].
Washing: Wash the organic phase twice with saturated aqueous NaCl (brine) to remove residual moisture and excess HCl.
Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate under reduced pressure. The resulting Z-Asp-OtBu free acid is now highly soluble in DCM, DMF, or EtOAc for immediate downstream coupling.
Visualizing the Phase-Transfer and Solubility Workflow
The following diagram maps the logical relationship between solvent choice, chemical state, and solubility outcomes for Z-Asp-OtBu DCHA.
Figure 1: Workflow for managing Z-Asp-OtBu DCHA solubility via direct solvation or acid-mediated phase transfer.
Conclusion
Understanding the solubility profile of Z-Asp-OtBu DCHA requires distinguishing between the properties of the intact salt and the free acid. While the DCHA salt provides necessary shelf stability, its high lattice energy restricts direct solubility to highly polar solvents like DMSO[3]. For standard peptide coupling protocols utilizing DCM or EtOAc, the self-validating biphasic acidification protocol described above is mandatory to liberate the hydrophobic tert-butyl-containing free acid[][2], ensuring homogeneous reaction conditions and high coupling yields.
A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Thermal Stability and Melting Point of Z-Asp-OtBu DCHA Salt Executive Summary Z-Asp(OtBu)-OH·DCHA (Nα-Cbz-L-aspartic acid β-tert-butyl ester dicyclohexylamine salt) is a critical buildi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermal Stability and Melting Point of Z-Asp-OtBu DCHA Salt
Executive Summary
Z-Asp(OtBu)-OH·DCHA (Nα-Cbz-L-aspartic acid β-tert-butyl ester dicyclohexylamine salt) is a critical building block in solid-phase peptide synthesis (SPPS), valued for its ability to introduce a protected aspartic acid residue with enhanced solubility and stability.[1] Understanding its thermal stability and melting point is not merely an academic exercise; it is fundamental to ensuring the integrity of the synthetic process, the quality of the final peptide, and the safety of handling and storage. This guide provides a comprehensive framework for characterizing the thermal properties of this compound, moving beyond a simple data sheet to explain the causality behind the analytical choices. We will delve into the core principles of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), present field-proven experimental protocols, and discuss the interpretation of the resulting data in the context of the molecule's specific chemical structure.
Introduction: Why Thermal Properties Matter for Z-Asp-OtBu DCHA Salt
The Z-Asp(OtBu)-OH·DCHA salt is a derivative of aspartic acid where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, the beta-carboxyl group is protected by a tert-butyl (OtBu) ester, and the free alpha-carboxyl group forms a salt with dicyclohexylamine (DCHA). This combination of protecting groups and the DCHA salt formation offers distinct advantages in peptide synthesis, particularly in improving solubility in organic solvents.[1]
However, the very chemical features that make it useful also present potential thermal liabilities:
Tert-butyl Ester: Prone to acid-catalyzed elimination at elevated temperatures, releasing isobutylene.
Z-group: Can be cleaved under various conditions, including catalytic hydrogenation and, at higher temperatures, thermal decomposition.
DCHA Salt: The ionic interaction is reversible and can dissociate upon heating, potentially influencing the melting behavior and subsequent decomposition.
Aspartimide Formation: A notorious side reaction in peptide synthesis involving aspartic acid residues, where the backbone amide nitrogen attacks the side-chain ester, is often promoted by base and heat.[2]
A precise understanding of the melting point and thermal decomposition profile is therefore critical for:
Process Development: Defining safe temperature limits for drying, milling, and formulation.
Storage and Handling: Establishing appropriate storage conditions to prevent degradation over time.[3]
Quality Control: Ensuring batch-to-batch consistency of the raw material.
Physicochemical Properties and Known Stability Data
A review of available data provides a foundational understanding of the compound.
Notably, a precise melting point is not consistently reported in publicly available safety data sheets or supplier information, underscoring the need for empirical determination.
Core Principles of Thermal Analysis
To characterize Z-Asp-OtBu DCHA salt, two primary thermoanalytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It is the gold standard for determining melting points and other thermal transitions.
Melting: The transition from a crystalline solid to a liquid is an endothermic event (requires heat input), appearing as a sharp peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.[8]
Decomposition: Chemical degradation can be either endothermic or exothermic and often appears as broader, more complex peaks, frequently occurring after the melt.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is essential for understanding the decomposition profile.
Mass Loss Events: A step-wise decrease in the TGA curve indicates a mass loss event, corresponding to the evolution of volatile decomposition products.
Decomposition Temperature: The temperature at which significant mass loss begins provides a clear indication of the onset of thermal decomposition.
Stoichiometry: The percentage of mass lost at each step can be correlated with the molecular weight of the lost fragments (e.g., DCHA, isobutylene, CO₂), providing mechanistic insights.[10]
Experimental Workflow for Thermal Characterization
The logical flow for a comprehensive thermal analysis ensures that data from each technique informs the others.
Figure 2: Proposed thermal decomposition pathway.
Interpreting the Data in Context of the Pathway:
TGA Step 1: A mass loss corresponding to the molecular weight of dicyclohexylamine (181.35 g/mol ) or isobutylene (56.11 g/mol ). The temperature of this loss helps distinguish the lability.
DSC Event: The melting point should occur before significant decomposition. If melting and decomposition overlap, the DSC peak will be complex and may not return to baseline. An exothermic peak following the melt is a strong indicator of decomposition.
Conclusion
While Z-Asp(OtBu)-OH·DCHA is a stable compound under recommended storage conditions, its thermal behavior at elevated temperatures is complex and must be empirically determined for safe and effective use in pharmaceutical development. [4]A systematic approach using DSC to identify the melting point and TGA to map the decomposition profile provides the necessary data to establish safe operating limits. By correlating the endothermic and exothermic events from DSC with the specific mass losses observed in TGA, researchers can build a comprehensive and reliable thermal profile of this essential peptide synthesis reagent. This guide provides the strategic framework and detailed protocols necessary to achieve this with scientific rigor and confidence.
References
AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for Z-Asp(OtBu)-OH DCHA.
Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
Unknown. (2012, October 31). Safety Data Sheet.
Di Meo, C., et al. (2023). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. PMC.
K. A. Ojo, et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC.
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™.
Zhang, Y., et al. (2024). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. MDPI.
NETZSCH-Gerätebau GmbH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
Epand, R. M. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
van der Linden, E., et al. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. ResearchGate.
Isenegger, P. G., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PMC.
Rigaku. (n.d.). Analysis of polymers, minerals and pharmaceuticals by TG-DTA-MS.
Kumar, V., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Z-Asp(OtBu)-OH | 5545-52-8.
Santa Cruz Biotechnology. (n.d.). Z-L-Asp(OtBu)-OH DCHA | CAS 5545-52-8 (non-salt).
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
Sabatino, D., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PMC.
Watanabe Chemical Industries, Ltd. (n.d.). Aspartimide Formation Countermeasure Special Feature.
The Strategic Role of Z-Asp(OtBu)-OH·DCHA in Solid-Phase Peptide Synthesis: Precursor Stability and Workflow Integration
Introduction In the complex landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups and their counter-ions dictates the yield, purity, and scalability of the final therapeutic peptide. Z-Asp(Ot...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the complex landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups and their counter-ions dictates the yield, purity, and scalability of the final therapeutic peptide. Z-Asp(OtBu)-OH·DCHA (N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt, CAS 23632-70-4) is a highly specialized amino acid derivative. It serves a dual role: as a foundational precursor for synthesizing standard Fmoc-protected derivatives and as a direct reagent for N-terminal capping in protease-resistant peptide therapeutics.
This technical guide dissects the chemical causality behind utilizing the DCHA salt form, outlines the exact methodologies required to integrate it into modern SPPS workflows, and provides self-validating protocols for drug development professionals.
The Chemical Causality: Why the DCHA Salt?
Aspartic acid derivatives are notoriously problematic during storage and synthesis. The free acid form of Z-Asp(OtBu)-OH is an unstable, hygroscopic oil. Over time, the nucleophilic nitrogen of the α-amino group can attack the β-carboxyl group, leading to the formation of aspartimide—a cyclic byproduct that severely compromises peptide purity.
To circumvent this, manufacturers precipitate the free acid with dicyclohexylamine (DCHA).
Causality of the Salt Formation:
DCHA is a bulky, strongly basic secondary amine. When it forms a salt with the α-carboxyl group of Z-Asp(OtBu)-OH, it serves two mechanical purposes:
Charge Neutralization: By deprotonating the α-carboxyl group, DCHA creates a stable ionic lattice, converting a degrading oil into a highly crystalline, shelf-stable powder.
As demonstrated in authoritative property databases like 1[1], this stabilization is critical for pharmaceutical development, where intermediate purity directly impacts downstream drug formulation.
Mechanistic Roles in Peptide Engineering
Z-Asp(OtBu)-OH·DCHA is utilized in two primary pathways within peptide manufacturing:
Pathway A: Precursor for Fmoc-SPPS Reagents. As detailed in2[2], Z-Asp(OtBu)-OH is subjected to catalytic hydrogenolysis (Pd/C) to remove the Z-group, yielding H-Asp(OtBu)-OH. This intermediate is subsequently reacted with Fmoc-OSu to produce Fmoc-Asp(OtBu)-OH, the standard building block for modern Fmoc-SPPS.
Pathway B: Direct N-Terminal Capping. In the synthesis of bioactive peptides like Thymosin α1 (referenced in3[3]) or caspase inhibitors (e.g., Z-VAD-FMK), the Z-group is retained in the final molecule to enhance lipophilicity and confer resistance against exopeptidases.
Divergent synthetic pathways of Z-Asp(OtBu)-OH·DCHA in peptide manufacturing.
Quantitative Data: Free Acid vs. DCHA Salt
Understanding the physicochemical differences is crucial for storage and handling. Data aggregated from the 4[4] and5[5] outline the structural metrics summarized below.
Property
Z-Asp(OtBu)-OH (Free Acid)
Z-Asp(OtBu)-OH·DCHA (Salt)
Molecular Weight
323.34 g/mol
504.67 g/mol
Physical State
Viscous oil / Hygroscopic solid
Crystalline white powder
Shelf Life (4°C)
< 3 months (prone to degradation)
> 2 years (highly stable)
Aspartimide Risk
High
Negligible
SPPS Readiness
Direct coupling possible
Requires prior desalting
Experimental Protocol: Desalting and SPPS Integration
While the DCHA salt provides exceptional stability, it is a liability during SPPS. If introduced directly into the coupling reaction, the DCHA amine will competitively react with coupling reagents (e.g., DIC, HATU), terminating the synthesis. The salt must be converted back to the free acid immediately prior to activation.
Step-by-step workflow for liberating the free acid and executing SPPS coupling.
Self-Validating Methodology: DCHA Removal and Activation
Objective: Isolate the free acid of Z-Asp(OtBu)-OH and couple it to a resin-bound peptide without inducing racemization.
Step 1: Liquid-Liquid Extraction (Desalting)
Calculation: Weigh 3.0 equivalents of Z-Asp(OtBu)-OH·DCHA relative to the resin loading.
Dissolution: Suspend the salt in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of salt.
Acidification: Transfer to a separatory funnel. Wash the organic layer with 3 equal volumes of ice-cold 5% aqueous KHSO
4
.
Causality: The mild KHSO
4
protonates the carboxylate, driving the free Z-Asp(OtBu)-OH into the EtOAc layer. Simultaneously, the DCHA is protonated to DCHA·HSO
4
, which partitions entirely into the aqueous layer. Using KHSO
4
instead of strong acids like HCl prevents the premature cleavage of the acid-sensitive OtBu group.
Recovery: Wash the organic layer once with brine, dry over anhydrous Na
2
SO
4
, filter, and evaporate under reduced pressure. The resulting clear oil is the pure free acid.
Step 2: Activation and Coupling
Solvation: Dissolve the freshly prepared free acid in minimal N,N-Dimethylformamide (DMF).
Activation: Add 3.0 equivalents of Oxyma Pure, followed by 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes.
Causality: The DIC/Oxyma Pure system is chosen over standard uronium salts (like HATU) because it significantly suppresses enantiomerization at the α-carbon of aspartic acid derivatives during activation.
Coupling: Add the activated mixture to the SPPS reaction vessel containing the N-terminally deprotected resin. Agitate at room temperature for 60 minutes.
Step 3: System Validation (Kaiser Test)
Remove a few resin beads and wash thoroughly with Ethanol.
Perform a standard Kaiser test.
Validation Logic: A colorless/yellow bead indicates >99% coupling efficiency, self-validating both the successful removal of the DCHA inhibitor and the efficacy of the amide bond formation. A blue bead indicates incomplete coupling, often caused by residual DCHA neutralizing the activator during Step 1.
Conclusion
Z-Asp(OtBu)-OH·DCHA exemplifies the delicate balance between chemical stability and synthetic reactivity in drug manufacturing. By leveraging the bulky DCHA counter-ion, manufacturers ensure long-term stability and prevent aspartimide formation. However, successful integration into SPPS requires a rigorous, causality-driven approach to desalting and activation. Mastering this workflow allows researchers to reliably synthesize complex, protease-resistant peptide therapeutics.
References
Synthesis of Peptides and Peptidomimetics. Thieme Connect. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-fTq4FrfLNdyHv4jNAozrBvK4QurURZsMnZDPuqil2LzRzaw7ndDQbnqnhv614Dd-pfyMr-tf3AqawJEzsfpwT-nQnQoqKcQFAGkFTrfGXTlO379x_uRLv2OsMuIYZswjEpJ88kI9CuQUvi-koLm_GuwzM3_CMTW7SK_kS9j43o-BaC8E]
US Patent 4517119A: Synthesis of thymosin α1. Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeKHxbDCIwnd9em07an9jNERdPigQxrX_DsPidqb_SKNhGNOxYIkWYhU0XlR1ttxUjvBnKt5aAOh0f16B6gh9H8O8CwGY8TEP5ozxfU6szKvc002vgT8U48p1h2H6A2W9twn3DJ0y_JF0=]
Z-Asp(OtBu)-OH DCHA Catalog & Specifications. AAPPTec Peptides. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBFmfC7sIf5Itvt5E7iMoEj9e8mGgc-b9Mx1g0GilMLkK7F0dDipil84MiplM1zi_VKsoqCL0Z74Honzhf7Kvkogym2LHpizAe-cMBxcPMCQKNZ_11YGPVKQ4qqJyPcXH8NvH3cxcZhB5X2cQ=]
Z-L-Aspartic acid α-tert-butyl ester dicyclohexylammonium salt Properties. Chem-Impex. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFdSjLxWYg8uDHRMxEBfaY2vcblHAQDvzwm0lZ6ssqirz08PjS2_CUoV43jb5aHLZnxQjmgi0qFX2Jdi8tDX_M0YT8V3uBT9uyIhb4_uoG8_m0fCOOl64Nd9DZZeU345jInQ==]
Z-L-Asp(OtBu)-OH Compound Summary. NIH Global Substance Registration System (GSRS). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFGVTHu8aIEPCz8-7Dz8zVXdI0U1Fav6E_INOyOkYE4MqkWKgXhOjASBLWq0LmHLluPPKdhzHHCSDr28UaOdVahOeAP983wwxGm5K-gPOB0PYIUmKxR_knYdk0AGhjJbuMJD0wXbrsYc4FyhCnfZ0TmaWBpx7--jcy]
Comprehensive Technical Guide on Z-Asp-OtBu DCHA: Molecular Weight, Exact Mass Calculation, and Peptide Synthesis Workflows
Executive Summary In solid-phase peptide synthesis (SPPS) and targeted drug development, the precise handling of orthogonally protected amino acids is critical for yield and purity. Z-Asp-OtBu DCHA (and its structural is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In solid-phase peptide synthesis (SPPS) and targeted drug development, the precise handling of orthogonally protected amino acids is critical for yield and purity. Z-Asp-OtBu DCHA (and its structural isomers) represents a highly specialized building block where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, one carboxylate is protected as a tert-butyl (tBu) ester, and the free carboxylic acid is stabilized as a dicyclohexylammonium (DCHA) salt[1].
This technical whitepaper provides an authoritative breakdown of its molecular weight, exact mass calculations for high-resolution mass spectrometry (HRMS), and the critical experimental workflows required to liberate the free acid prior to peptide coupling.
Chemical Identity & Isomeric Differentiation
A common point of failure in peptide synthesis workflows is the conflation of structural isomers. Depending on the synthetic target, researchers may require either the
α
-ester or the
β
-ester of the aspartic acid derivative. Both share the identical molecular formula (C28H44N2O6 ) but differ in their CAS registry numbers and spatial reactivity[2].
Z-Asp(OtBu)-OH DCHA (CAS 5545-52-8): The
β
-carboxyl is protected by the tBu group, leaving the
α
-carboxyl free to form the DCHA salt[3]. This is the standard building block for linear peptide elongation.
Z-Asp-OtBu DCHA (CAS 23632-70-4): The
α
-carboxyl is protected by the tBu group, leaving the
β
-carboxyl free to form the DCHA salt[2],[4]. This is typically used for side-chain cyclization or branching.
Causality of the DCHA Salt:
Why are these derivatives supplied as DCHA salts rather than free acids? Free Cbz-protected amino acids frequently "oil out" (form non-crystallizable syrups) and are prone to auto-degradation. The addition of dicyclohexylamine (DCHA) forms a highly crystalline, thermodynamically stable salt that ensures long-term shelf life and prevents racemization[].
Table 1: Physicochemical Properties Comparison
Property
Z-Asp(OtBu)-OH DCHA
Z-Asp-OtBu DCHA
CAS Number
5545-52-8
23632-70-4
Free Acid Position
α
-carboxyl
β
-carboxyl
Molecular Formula
C28H44N2O6
C28H44N2O6
Average Molecular Weight
504.66 g/mol
504.66 g/mol
Monoisotopic Exact Mass
504.3199 Da
504.3199 Da
Molecular Weight & Exact Mass Calculation
For accurate stoichiometric calculations during synthesis, the Average Molecular Weight (504.66 g/mol ) is used[2]. However, for analytical validation via High-Resolution Mass Spectrometry (HRMS), the Monoisotopic Exact Mass must be calculated using the most abundant isotope of each element.
Table 2: Monoisotopic Mass Contributions for C28H44N2O6
Element
Primary Isotope
Exact Mass (Da)
Quantity
Total Mass Contribution (Da)
Carbon
12
C
12.000000
28
336.000000
Hydrogen
1
H
1.007825
44
44.344300
Nitrogen
14
N
14.003074
2
28.006148
Oxygen
16
O
15.994915
6
95.969490
Total
504.319938
The calculated exact mass of the intact salt is 504.3199 Da [6].
Analytical Validation: LC-HRMS Protocol
Expert Insight: Novice analysts often search for the intact mass of the DCHA salt (
m/z
505.3272 [M+H]
+
) during LC-MS analysis. However, DCHA salts non-covalently dissociate in the electrospray ionization (ESI) source.
To create a self-validating analytical system , you must independently verify the
m/z
of both the dissociated free acid (C16H21NO6, Exact Mass: 323.1369 Da[3]) and the DCHA base (C12H23N, Exact Mass: 181.1830 Da).
Step-by-Step LC-MS Validation Protocol:
Sample Preparation: Dissolve 1 mg of Z-Asp-OtBu DCHA in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.
Positive Ion Mode (ESI+):
Scan for the protonated DCHA base: m/z
182.1903 [DCHA+H]
+
.
Scan for the sodium adduct of the free acid: m/z
346.1261 [Free Acid+Na]
+
[3].
Negative Ion Mode (ESI-):
Scan for the deprotonated free acid: m/z
322.1296 [Free Acid-H]
−
[3].
Before Z-Asp-OtBu can be coupled to a peptide resin, the DCHA salt must be removed. Causality: If left in the mixture, DCHA (a strong secondary amine) will act as a competitive nucleophile, capping the activated ester and neutralizing coupling reagents like HATU or HBTU.
Step-by-Step Desalting Protocol (Free-basing):
Suspension: Suspend 10 mmol of Z-Asp-OtBu DCHA in 50 mL of Ethyl Acetate (EtOAc).
Acidic Wash: Add 50 mL of cold 0.1 M KHSO
4
(or 5% aqueous Citric Acid) and stir vigorously for 10 minutes.
Mechanistic Action: The acid protonates the carboxylate (rendering the free acid soluble in EtOAc) and protonates DCHA to DCHA•HSO
4
(rendering it highly water-soluble).
Phase Separation: Transfer to a separatory funnel. Drain and discard the lower aqueous layer.
Self-Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin. A negative result (no purple color) confirms the complete removal of the DCHA amine.
Drying & Concentration: Wash the organic layer with brine, dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure to yield the pure Z-Asp-OtBu free acid as a viscous oil or foam.
Coupling: Immediately dissolve the free acid in DMF, add HATU/DIPEA, and introduce to the resin-bound amine.
Mechanistic Pathway Diagram
Fig 1. Mechanistic workflow of Z-Asp-OtBu DCHA dissociation, extraction, and peptide coupling.
Isoelectric Point and pKa Dynamics of Z-Asp-OtBu DCHA: A Comprehensive Technical Guide
Executive Summary In the highly specialized field of peptide synthesis, the precise manipulation of protecting groups and ionizable side chains is paramount to preventing side reactions and maintaining chiral integrity....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the highly specialized field of peptide synthesis, the precise manipulation of protecting groups and ionizable side chains is paramount to preventing side reactions and maintaining chiral integrity. The compound Z-Asp(OtBu)-OH DCHA (CAS 23632-70-4) is an orthogonally protected aspartic acid derivative widely used as a building block for solid-phase and solution-phase peptide synthesis[1].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, specifically addressing the pKa values of its constituents, clarifying a widespread misconception regarding its isoelectric point (pI), and outlining field-proven protocols for its application.
Mechanistic Chemistry: pKa and the "Isoelectric Point" Misconception
The Absence of a True Isoelectric Point
A frequent point of confusion in peptide chemistry is the assumption that all amino acid derivatives possess an isoelectric point (pI). The pI is defined as the pH at which a molecule carries no net electrical charge, which structurally requires the presence of both acidic (e.g., carboxyl) and basic (e.g., amino) functional groups to form a zwitterion.
For Z-Asp(OtBu)-OH , the molecular architecture fundamentally alters its ionization profile:
N-Terminus: The
α
-amino group is covalently protected by a benzyloxycarbonyl (Z or Cbz) group. This carbamate linkage completely neutralizes the basicity of the amine.
Side Chain: The
β
-carboxyl group of the aspartic acid side chain is protected as a tert-butyl (OtBu) ester, rendering it non-ionizable under standard synthetic conditions.
C-Terminus: The only remaining ionizable moiety is the free
α
-carboxyl group.
Because Z-Asp(OtBu)-OH lacks a basic amine, it acts strictly as a weak monoprotic acid. Therefore, Z-Asp(OtBu)-OH does not have an isoelectric point. It only possesses an acid dissociation constant (pKa), which is predicted to be approximately 3.67 (2)[2].
The Role of the DCHA Counterion
To enhance the stability, handling, and shelf-life of this lipophilic acid, it is commercialized as a dicyclohexylammonium (DCHA) salt. Dicyclohexylamine is a strong, bulky secondary amine with a conjugate acid pKa of 10.4 at 25°C (3)[3]. The formation of the Z-Asp(OtBu)-OH • DCHA salt is a straightforward acid-base reaction that yields a highly crystalline, stable compound, preventing auto-catalytic degradation and racemization during long-term storage.
Physicochemical Data Summary
The following table summarizes the quantitative data for the complex and its individual components to facilitate rapid reference during synthetic planning.
Before Z-Asp(OtBu)-OH can be utilized in a peptide coupling reaction (e.g., using EDC/HOBt or HATU), the DCHA counterion must be removed. If left in the reaction mixture, DCHA can act as a competitive nucleophile or interfere with the activation kinetics of the carboxylate.
Causality & Logic Check: Why use mild acids like Potassium Bisulfate (KHSO4) or Citric Acid instead of Hydrochloric Acid (HCl)?
The tert-butyl ester (OtBu) is acid-labile. While complete cleavage typically requires strong acids like Trifluoroacetic acid (TFA), exposure to concentrated HCl during the desalting phase can cause premature, partial deprotection of the side chain. A 5% KHSO4 solution provides a pH of ~2.0, which is sufficiently low to fully protonate both the
α
-carboxylate (pKa 3.67) and the DCHA (pKa 10.4), driving the neutral free acid into the organic phase without compromising the OtBu protecting group.
Step-by-Step Methodology:
Suspension: Suspend 1.0 equivalent of Z-Asp(OtBu)-OH • DCHA salt in a biphasic mixture of Ethyl Acetate (EtOAc) and distilled water (approximately 10 mL of each per gram of peptide salt).
Acidification: Slowly add cold 5% aqueous Potassium Bisulfate (KHSO4) or 10% aqueous Citric Acid to the suspension while stirring vigorously, until the aqueous layer reaches a stable pH of 2 to 3.
Phase Separation: Transfer the mixture to a separatory funnel. The protonated DCHA sulfate/citrate salt will partition into the lower aqueous phase, while the neutral Z-Asp(OtBu)-OH free acid will dissolve completely into the upper EtOAc organic phase.
Extraction: Separate the phases. Extract the aqueous layer once more with a fresh volume of EtOAc to ensure complete recovery of the free acid.
Washing: Combine the organic layers and wash sequentially with distilled water (to remove residual acid) and saturated aqueous NaCl (brine) to remove excess water.
Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield Z-Asp(OtBu)-OH as a viscous oil or white foam. The free acid should be used immediately in the subsequent coupling step.
Workflow Visualization
The following diagram illustrates the chemical logic and phase distribution during the desalting protocol.
Workflow for the dissociation of Z-Asp(OtBu)-OH DCHA salt and recovery of the free acid.
Conclusion
Understanding the distinct ionization profiles of protected amino acids is critical for successful peptide synthesis. Z-Asp(OtBu)-OH does not possess an isoelectric point due to the absence of a basic amine; rather, its
α
-carboxyl group (pKa ~3.67) dictates its behavior in solution. The use of the DCHA salt (pKa ~10.4) is a strategic formulation choice to ensure compound stability. By employing mild, controlled biphasic acidification, researchers can efficiently recover the highly pure free acid without jeopardizing the acid-labile tert-butyl side-chain protection.
Application Note: Protocol for DCHA Salt Removal from Z-Asp-OtBu Prior to Peptide Coupling
Executive Summary Z-Asp-OtBu (N-benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester) is an essential building block in solution-phase and solid-phase peptide synthesis. Because the free acid form of this compound is oft...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Z-Asp-OtBu (N-benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester) is an essential building block in solution-phase and solid-phase peptide synthesis. Because the free acid form of this compound is often an unstable oil, it is commercially supplied as a dicyclohexylammonium (DCHA) salt to ensure crystallinity, handleability, and long-term stability[1]. However, the DCHA moiety must be quantitatively removed prior to peptide coupling. This application note details a self-validating, biphasic extraction protocol to liberate the free carboxylic acid, ensuring that residual DCHA does not interfere with downstream activation kinetics or act as a competitive nucleophile[2].
Mechanistic Rationale & Scientific Integrity
The desalting process relies on a liquid-liquid extraction driven by pH manipulation. The objective is to protonate the DCHA amine (pKa ~10.4), driving it into the aqueous phase, while retaining the lipophilic Z-Asp-OtBu free acid in the organic phase.
The Causality of Acid Selection:
A frequent cause of failed DCHA removal is the use of hydrochloric acid (HCl). Dicyclohexylamine reacts with HCl to form dicyclohexylammonium chloride, a sparingly soluble salt that precipitates at the aqueous-organic interface, creating intractable emulsions and leading to severe product loss[3]. To circumvent this, the protocol strictly mandates the use of 10% phosphoric acid (
H3PO4
) or 10% potassium bisulfate (
KHSO4
). These specific acids yield highly water-soluble DCHA salts (e.g., DCHA·
H3PO4
), ensuring a crisp, immediate phase separation[3][4].
Workflow Visualization
Workflow for the biphasic extraction and removal of DCHA from protected amino acids.
Quantitative Data & Reagent Parameters
To ensure reproducibility, the following stoichiometric and volumetric parameters must be adhered to during the extraction process[1][3][4].
Parameter
Recommended Specification
Mechanistic Purpose / Consequence
Organic Solvent
Ethyl Acetate (EtOAc) or t-Butyl Methyl Ether (TBME)
Solubilizes the liberated lipophilic free acid; immiscible with water[3].
Acidic Reagent
10%
H3PO4
or 10%
KHSO4
(aq)
Protonates DCHA to a highly water-soluble salt, avoiding emulsion[4].
Excluded Reagent
Hydrochloric Acid (HCl)
Forms DCHA·HCl, which precipitates and causes severe emulsions[1][3].
Solvent Ratio
5:1 to 10:1 (v/w) relative to DCHA salt
Ensures complete dissolution of the starting solid DCHA salt[3].
Target Extraction pH
pH 2.0 – 3.0 (Aqueous layer)
Guarantees complete protonation of the DCHA amine[1][3].
Target Wash pH
pH
≥
4.0 (Final water wash)
Confirms removal of excess mineral acid prior to evaporation[1][3].
Self-Validating Experimental Protocol
This step-by-step methodology incorporates mandatory in-process quality control (QC) checks to create a self-validating system.
Step 1: Suspension and Initial Acidification
Weigh the required amount of Z-Asp-OtBu·DCHA salt (1 part by weight) and transfer it to an appropriately sized separatory funnel.
Suspend the solid in 5 to 10 volume parts of cold (4°C) ethyl acetate (EtOAc)[3]. Note: The salt will not fully dissolve at this stage.
Slowly add 10% aqueous
H3PO4
or 10% aqueous
KHSO4
(approximately 2 to 3 volume parts) while stirring or shaking vigorously[3][4].
Continue mixing until the solid DCHA salt is completely dissolved and two clear liquid phases are visible[3].
Step 2: Phase Separation and Primary QC
Allow the layers to separate completely.
Self-Validation Check 1: Extract a drop of the lower aqueous phase and test it with pH paper. The pH must read between 2 and 3[1][3]. If the pH is higher, add more 10% acid and remix.
Drain and discard the lower aqueous phase (containing the DCHA·
H+
salt)[4].
Step 3: Acid and Neutralization Washes
Wash the retained upper organic phase once more with 2 volume parts of 10%
H3PO4
or
KHSO4
to ensure absolute removal of trace DCHA[1][3]. Discard the aqueous layer.
Extract the organic phase three consecutive times with 2 volume parts of deionized water[3].
Self-Validation Check 2: Test the pH of the final aqueous wash. The pH must be
≥
4 (neutral to slightly acidic)[1][3]. If it is highly acidic, perform an additional water wash or a single wash with saturated brine. Do not use brine until all DCHA is removed, as chloride ions can precipitate residual DCHA[3].
Step 4: Drying and Recovery
Transfer the organic phase to a clean Erlenmeyer flask.
Add anhydrous sodium sulfate (
Na2SO4
) or magnesium sulfate (
MgSO4
) and swirl until the drying agent flows freely (indicating the removal of residual water)[3][4].
Filter the solution to remove the drying agent.
Evaporate the EtOAc filtrate to dryness in vacuo using a rotary evaporator (water bath
≤
40°C)[2][4].
The Z-Asp-OtBu free acid will typically be recovered as a viscous, clear to pale-yellow oil[1][3].
Step 5: Final Verification (Optional but Recommended)
Confirm the complete removal of DCHA by running a Thin-Layer Chromatography (TLC) plate (e.g., using a Ninhydrin stain, which will intensely colorize any residual DCHA secondary amine) or via LC-MS analysis[3][5].
References
Bachem - Conversion of a DCHA salt to the free acid. Available at: 3
BenchChem - The Strategic Advantage of Dicyclohexylammonium Salts in Enhancing Amino Acid Stability: A Technical Guide. Available at: 4
BenchChem - Purification strategies for Mal-Dap(Boc) DCHA-peptide conjugates. Available at: 5
Merck Millipore - Novabiochem® Peptide Synthesis Guidelines. Available at:2
BenchChem - Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA. Available at: 1
Application Notes & Protocols: Step-by-Step Z-Asp(OtBu)-OH·DCHA Coupling in Liquid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Z-Asp(OtBu)-OH·DCHA in Peptide Synthesis Liquid-phase peptide synthesis (LPPS), while the classical approach, remains a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Z-Asp(OtBu)-OH·DCHA in Peptide Synthesis
Liquid-phase peptide synthesis (LPPS), while the classical approach, remains a powerful and relevant strategy, particularly for the large-scale production of short to medium-length peptides where purification of intermediates is desirable.[1][2] Unlike solid-phase synthesis where the growing peptide is anchored to a resin, LPPS occurs entirely in solution, which allows for traditional purification methods at each step, potentially leading to a final product of very high purity.[1][3]
At the heart of this methodology is the precise control of reactive functional groups. The amino acid derivative, N-α-Carbobenzyloxy-L-aspartic acid β-tert-butyl ester dicyclohexylamine salt (Z-Asp(OtBu)-OH·DCHA) , is a quintessential building block designed for this purpose. Each component of this molecule serves a strategic function:
Z-group (Carbobenzyloxy): This is a classic urethane-type protecting group for the N-terminal amine. It is stable under the basic and mildly acidic conditions of peptide coupling and work-up but can be cleanly removed by catalytic hydrogenation, ensuring orthogonality with other protecting groups.[4]
OtBu group (tert-butyl ester): This bulky ester protects the side-chain carboxylic acid of the aspartic acid residue. Its primary role is to prevent intramolecular side reactions, such as aspartimide formation, which is a notorious problem, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[5][6] The OtBu group is labile to strong acids (like TFA), which are typically used at the final deprotection stage.
DCHA (Dicyclohexylamine) Salt: The free acid form of Z-Asp(OtBu)-OH can be an oil or difficult to crystallize. Forming the dicyclohexylammonium (DCHA) salt significantly improves its handling characteristics by rendering it a stable, crystalline solid.[7][8] This enhances shelf-life and simplifies accurate weighing and handling. Before the amino acid can be used in a coupling reaction, this DCHA salt must be removed to liberate the free carboxylic acid.[4][7]
This guide provides a detailed, step-by-step protocol for the utilization of Z-Asp(OtBu)-OH·DCHA in a typical liquid-phase peptide coupling reaction, emphasizing the rationale behind each procedure.
Principle of the Reaction: Carbodiimide-Mediated Amide Bond Formation
The formation of a peptide bond involves the condensation of a carboxylic acid and an amine. This reaction is not spontaneous and requires the "activation" of the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that facilitates this activation.[9]
The process, enhanced with an additive like 1-Hydroxybenzotriazole (HOBt), follows a distinct mechanism:
Activation: The carboxylate oxygen of the Z-protected amino acid attacks the central carbon of DCC, forming a highly reactive O-acylisourea intermediate.[10]
Suppression of Side Reactions: This O-acylisourea intermediate is unstable and can rearrange to a stable N-acylurea byproduct or lead to racemization of the amino acid.[9][10] The addition of HOBt intercepts this intermediate.[10][11]
Active Ester Formation: HOBt rapidly reacts with the O-acylisourea to form a more stable and highly reactive HOBt-ester. This active ester minimizes the risk of racemization and is less prone to side reactions.[9][10]
Nucleophilic Attack (Aminolysis): The free amine of the coupling partner (the C-terminally protected amino acid or peptide) attacks the carbonyl carbon of the HOBt-ester, forming the desired peptide bond and releasing HOBt.[10]
Byproduct Precipitation: The DCC, having served its purpose, is converted into dicyclohexylurea (DCU), a byproduct that is largely insoluble in common organic solvents like dichloromethane (DCM) and can be easily removed by filtration.[9][12]
Materials and Reagents
Reagent
Purpose
Typical Grade
Z-Asp(OtBu)-OH·DCHA
Protected Amino Acid
>99% Purity
Amino Acid/Peptide Ester HCl/TFA Salt
Coupling Partner (e.g., H-Gly-OMe·HCl)
>99% Purity
Dicyclohexylcarbodiimide (DCC)
Coupling Reagent (Activator)
Synthesis Grade
1-Hydroxybenzotriazole (HOBt)
Additive to reduce racemization & side reactions
Anhydrous
Ethyl Acetate (EtOAc)
Organic Solvent for extraction
Anhydrous
Dichloromethane (DCM)
Reaction Solvent
Anhydrous
N,N-Diisopropylethylamine (DIPEA)
Organic Base for amine salt neutralization
Peptide Synthesis Grade
10% Potassium Bisulfate (KHSO₄) Soln.
Aqueous Acid for DCHA removal
Reagent Grade
Saturated Sodium Bicarbonate (NaHCO₃)
Aqueous Base for work-up
Reagent Grade
Brine (Saturated NaCl Solution)
Aqueous solution for work-up
Reagent Grade
Anhydrous Magnesium Sulfate (MgSO₄)
Drying Agent
Reagent Grade
Thin Layer Chromatography (TLC) Plate
Reaction Monitoring
Silica Gel 60 F₂₅₄
Detailed Experimental Protocol
This protocol is divided into four distinct phases: liberation of the free acid, neutralization of the coupling partner, the coupling reaction itself, and finally, the work-up and purification.
Phase 1: Liberation of Free Z-Asp(OtBu)-OH from its DCHA Salt
Causality: The carboxylic acid must be in its free form (R-COOH) to react with the coupling agent. The DCHA salt (R-COO⁻ H₂N⁺(C₆H₁₁)) is unreactive. This is achieved by an acid wash that protonates the carboxylate and extracts the resulting dicyclohexylammonium cation into the aqueous phase. Using KHSO₄ or phosphoric acid is recommended over HCl, as dicyclohexylammonium chloride is sparingly soluble and can complicate the separation.[7]
Suspension: In a separatory funnel, suspend Z-Asp(OtBu)-OH·DCHA (1.0 eq) in ethyl acetate (EtOAc), using approximately 5-10 mL of solvent per gram of the salt.[7]
Acid Wash: Add an equal volume of cold (0-4 °C) 10% aqueous potassium bisulfate (KHSO₄).[13][14]
Extraction: Shake the funnel vigorously for 1-2 minutes. The solid DCHA salt will dissolve as it reacts, forming two clear liquid phases.[8]
pH Check: Allow the layers to separate. Check the pH of the lower aqueous layer with a pH strip to ensure it is acidic (pH 2-3). This confirms the complete protonation of the amino acid.[7]
Separation: Drain and discard the lower aqueous layer.
Washing: Wash the organic layer sequentially with two additional portions of 10% KHSO₄ solution, followed by two portions of deionized water, and finally with one portion of brine. The final aqueous wash should be near neutral pH.[8]
Drying: Transfer the organic (EtOAc) layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).
Solvent Removal: Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator. The resulting Z-Asp(OtBu)-OH is typically a viscous oil or a white solid. This product should be used promptly in the next step.
Phase 2: The Coupling Reaction
Causality: The reaction is performed at 0 °C initially to slow down the activation step and minimize potential side reactions, including racemization. HOBt is pre-dissolved with the carboxylic acid component to ensure it is immediately available to intercept the highly reactive O-acylisourea intermediate as soon as it is formed upon DCC addition.[4]
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the freshly prepared Z-Asp(OtBu)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane (DCM).
Add Amino Component: Add the C-terminally protected amino acid or peptide ester salt (e.g., H-Gly-OMe·HCl, 1.0 eq) to the solution.
Neutralization: Cool the flask in an ice bath (0 °C). Slowly add DIPEA (1.0 eq, if starting from a hydrochloride salt, or 2.0 eq for a TFA salt) to neutralize the amine salt in situ. Stir for 10-15 minutes.
Activation: While maintaining the 0 °C temperature, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 5-10 minutes. A white precipitate (DCU) will begin to form almost immediately.[4][9]
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
Phase 3: Reaction Monitoring
Causality: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the disappearance of the starting materials and the appearance of the product, confirming the reaction's progression towards completion.
TLC System: Use a silica plate with a mobile phase such as 30-50% Ethyl Acetate in Hexanes.
Spotting: Spot the starting amino acid (from Phase 1), the amino component, and the reaction mixture.
Visualization: Visualize the spots under UV light (for the Z-group) and/or by staining with a potassium permanganate or ninhydrin solution.
Interpretation: The reaction is complete when the spot corresponding to the limiting starting material (usually the Z-Asp(OtBu)-OH) has disappeared.
Phase 4: Work-up and Purification
Causality: The work-up sequence is designed to remove all water-soluble materials and unreacted reagents. The acidic wash removes any remaining base (DIPEA), the basic wash removes unreacted HOBt and any excess carboxylic acid, and the final brine wash helps to break any emulsions and remove residual water before drying.
Filter Byproduct: Once the reaction is complete by TLC, filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.[12]
Combine Filtrates: Combine the filtrate and the washings in a separatory funnel.
Sequential Washes: Wash the organic layer sequentially with:
1N HCl (or 5% KHSO₄) (2x)
Saturated NaHCO₃ (2x)
Brine (1x)
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The resulting crude protected dipeptide can be further purified if necessary by column chromatography on silica gel or by recrystallization.
Visualization of the Workflow
Overall Synthesis Workflow
Caption: General workflow for Z-Asp(OtBu)-OH·DCHA coupling in liquid-phase synthesis.
Application Note: Optimal Coupling Reagents and Activation Protocols for Z-Asp-OtBu DCHA
Executive Summary Z-Asp-OtBu DCHA (N-Benzyloxycarbonyl-L-aspartic acid β -tert-butyl ester dicyclohexylammonium salt) is a critical building block in modern peptide synthesis and drug development. While the dicyclohexyla...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Z-Asp-OtBu DCHA (N-Benzyloxycarbonyl-L-aspartic acid
β
-tert-butyl ester dicyclohexylammonium salt) is a critical building block in modern peptide synthesis and drug development. While the dicyclohexylammonium (DCHA) salt confers essential stability and crystallinity for storage, it presents significant steric and chemical hurdles during peptide bond formation. This application note provides an in-depth mechanistic guide and self-validating protocols for the quantitative removal of the DCHA salt and the subsequent optimal activation of the free carboxylic acid using advanced coupling reagents.
Mechanistic Rationale: The Dual-Protection Strategy and the DCHA Salt
In peptide synthesis, aspartic acid requires orthogonal protection to prevent side reactions such as aspartimide formation or unwanted branching. In Z-Asp-OtBu, the
α
-amine is protected by the benzyloxycarbonyl (Z or Cbz) group, while the
β
-carboxylic acid is masked as a tert-butyl (OtBu) ester.
The Causality of the DCHA Salt:
Free N-protected aspartic acid derivatives are frequently amorphous, hygroscopic oils that are highly susceptible to spontaneous degradation. By converting the free acid into a dicyclohexylammonium (DCHA) salt, the molecule achieves a highly crystalline, stable state [1]. This salt formation is the gold standard for long-term storage, ensuring high purity and preventing premature cyclization [2].
The Pre-Activation Mandate: Desalting Causality
A critical error in peptide synthesis is attempting to directly activate the DCHA salt. DCHA is a bulky, secondary amine that acts as a strong base. If left in the reaction matrix, it will:
Compete as a Nucleophile: Consuming the activated ester and forming unwanted DCHA-amides.
Alter Local pH: Disrupting the delicate pKa balance required for optimal carbodiimide or uronium-based coupling, leading to severe epimerization.
Induce Steric Hindrance: Blocking the approach of the target amine to the activated complex.
The Causality of Acid Selection:
Standard laboratory protocols often default to hydrochloric acid (HCl) for neutralization. However, reacting DCHA with HCl generates dicyclohexylammonium chloride, a sparingly soluble salt that creates intractable emulsions and contaminates the organic phase [2]. Therefore, the absolute requirement is the use of 10% Phosphoric acid (
H3PO4
) or Potassium hydrogen sulfate (
KHSO4
) . These specific acids yield highly water-soluble DCHA salts, ensuring pristine liquid-liquid phase separation and quantitative liberation of the free acid [3].
Coupling Reagent Matrix: Selecting the Optimal Activator
Once liberated, the free acid (Z-Asp-OtBu-OH) features significant steric hindrance due to the
β
-tert-butyl ester. Selecting the right coupling reagent depends entirely on the synthetic modality (Solution-Phase vs. Solid-Phase).
Quantitative & Qualitative Comparison of Coupling Reagents
Reagent System
Synthetic Modality
Activation Kinetics
Epimerization Risk
Byproduct Solubility
Mechanistic Rationale
EDC / HOBt
Solution-Phase (LPPS)
Moderate
Low
Aqueous
EDC produces a water-soluble urea byproduct, making it the premier choice for solution-phase synthesis where aqueous workup is required.
HATU / DIPEA
Solid-Phase (SPPS)
Very Fast
Low
Organic (DMF)
The gold standard for sterically hindered couplings. The 7-aza group of HATU provides a neighboring group effect that drastically accelerates aminolysis .
DIC / Oxyma
Solid-Phase (SPPS)
Fast
Very Low
Organic (DMF)
Excellent atom economy and safety profile. Oxyma prevents epimerization as effectively as HOBt but avoids the explosive risks associated with benzotriazoles.
PyBOP / DIPEA
Hybrid (LPPS/SPPS)
Fast
Low
Organic (DMF)
Phosphonium-based activator. Unlike uronium reagents (HATU/HBTU), it does not cause guanidinylation (chain termination) of the free amine if pre-activation is delayed .
Validated Experimental Protocols
The following protocols are designed as self-validating systems , incorporating mandatory analytical checkpoints to ensure absolute trustworthiness and reproducibility.
Protocol A: Quantitative Liberation of Z-Asp-OtBu-OH (Desalting)
This protocol must be executed immediately prior to coupling.
Suspension: Suspend 1.0 equivalent of Z-Asp-OtBu DCHA in cold ethyl acetate (EtOAc) or dichloromethane (DCM) (approximately 10 mL per gram of salt) [2].
Acidification: Under vigorous stirring, add ice-cold 10% aqueous
H3PO4
or aqueous
KHSO4
dropwise until the solid completely dissolves and two clear liquid phases appear [3].
Validation Check 1 (pH): Check the pH of the lower aqueous phase. It must read between 2.0 and 3.0. If it is higher, add additional acid until the target pH is achieved [2].
Extraction: Separate the phases using a separatory funnel. Wash the organic phase once more with 10%
H3PO4
(half the original volume).
Neutralization Wash: Extract the organic phase three times with deionized water.
Validation Check 2 (pH): The pH of the final aqueous wash must be
≥
4.0, confirming the removal of excess acid [2].
Isolation: Dry the organic phase over anhydrous
Na2SO4
, filter, and evaporate the solvent under reduced pressure to yield the free acid (Z-Asp-OtBu-OH) as a viscous oil [3].
Protocol B: Solution-Phase Coupling (EDC / HOBt)
Solvation: Dissolve the freshly liberated Z-Asp-OtBu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM [1].
Amine Addition: Add the C-terminally protected target amine or peptide (1.0 eq) to the solution.
Thermal Control: Cool the reaction mixture to 0°C in an ice bath to suppress epimerization pathways [1].
Activation: Add EDC·HCl (1.1 eq) portion-wise. Stir at 0°C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.
Validation Check 3 (TLC): Monitor the consumption of the starting amine via Thin-Layer Chromatography (TLC) using a ninhydrin stain. A clean, colorless spot indicates complete coupling.
Solvation: Dissolve Z-Asp-OtBu-OH (3.0 eq relative to resin loading) in a minimum volume of anhydrous DMF .
Pre-Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq). Mechanistic Note: Using a slight substoichiometric amount of HATU (2.9 eq vs 3.0 eq of amino acid) ensures no excess uronium species is available to irreversibly cap the resin-bound amine via guanidinylation.
Coupling: Agitate the pre-activated mixture for 2 minutes, then add it immediately to the Fmoc-deprotected peptide resin. Agitate for 1-2 hours.
Validation Check 4 (Kaiser Test): Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample. A negative result (yellow/colorless beads) validates complete acylation. A positive result (blue beads) mandates a secondary coupling cycle[4].
Process Visualizations
Workflow for DCHA desalting and subsequent peptide coupling activation.
Chemical activation pathway from free carboxylic acid to peptide bond.
Application Note: Handling and Deprotection Strategies for Z-Asp-OtBu DCHA in Peptide Synthesis
Introduction & Mechanistic Overview The synthesis of complex peptides and peptidomimetics frequently relies on the strategic use of orthogonally protected amino acid building blocks. Z-Asp-OtBu DCHA (N-α-Benzyloxycarbony...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
The synthesis of complex peptides and peptidomimetics frequently relies on the strategic use of orthogonally protected amino acid building blocks. Z-Asp-OtBu DCHA (N-α-Benzyloxycarbonyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt) is a critical intermediate.
The molecule features three distinct domains requiring specific handling:
The DCHA Salt: The dicyclohexylamine (DCHA) salt is utilized to convert the otherwise oily or amorphous Z-Asp-OtBu free acid into a stable, highly pure crystalline solid [1]. However, DCHA must be removed prior to carbodiimide or phosphonium-based coupling to prevent side reactions and steric hindrance.
The Z (Benzyloxycarbonyl) Group: An N-α protecting group, typically stable to mild acids but labile to catalytic hydrogenation [2].
The OtBu (tert-Butyl) Ester: A side-chain (β-carboxyl) protecting group, stable to nucleophiles and hydrogenation, but highly labile to strong acids like trifluoroacetic acid (TFA) [2].
This application note provides validated, self-consistent protocols for the liberation of the free acid from the DCHA salt, followed by orthogonal deprotection strategies for the Z and OtBu groups.
Experimental Protocols
Protocol A: Liberation of the Free Acid (DCHA Salt Removal)
Causality & Expert Insight: DCHA is a strong organic base. To liberate the free acid, an aqueous acid wash is required. Crucial: Hydrochloric acid (HCl) must be avoided because dicyclohexylammonium chloride is sparingly soluble and will precipitate, complicating phase separation [3]. Instead, cold 10% phosphoric acid (H₃PO₄) or 5% potassium bisulfate (KHSO₄) is used to protonate the DCHA, driving it into the aqueous phase while the Z-Asp-OtBu-OH partitions into the organic phase [3].
Materials:
Z-Asp-OtBu DCHA
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
10% Aqueous Phosphoric Acid (H₃PO₄) or 5% KHSO₄ (ice-cold)
Saturated Aqueous NaCl (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
Suspension: Suspend 1.0 equivalent of Z-Asp-OtBu DCHA in 10 volumes of EtOAc. Cool the suspension to 0–4 °C using an ice bath to minimize potential degradation of the acid-labile OtBu group [3].
Acidification: Slowly add 3–5 volumes of ice-cold 10% H₃PO₄ under vigorous biphasic stirring until the solid completely dissolves and two clear phases are visible. The pH of the aqueous layer must be 2–3[3].
Phase Separation: Transfer to a separatory funnel. Collect the organic (upper) phase.
Extraction: Extract the aqueous phase once more with 2 volumes of EtOAc. Combine the organic layers.
Washing: Wash the combined organic layers with 10% H₃PO₄ (1 volume), followed by deionized water (3 × 2 volumes) until the aqueous wash reaches pH ≥ 4[3]. Perform a final wash with brine to remove residual water.
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and evaporate the solvent under reduced pressure (in vacuo) at <30 °C to yield Z-Asp-OtBu-OH as a viscous oil, ready for immediate coupling [3].
Protocol B: Orthogonal Deprotection of the Z-Group (Hydrogenolysis)
Causality & Expert Insight: The Z-group is removed via catalytic hydrogenation, which leaves the acid-labile OtBu group completely intact [2]. This is essential when elongating the peptide from the N-terminus.
Step-by-Step Methodology:
Dissolve the Z-protected peptide in Methanol (MeOH) or a THF/MeOH mixture.
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% w/w relative to the peptide) [4].
Stir the suspension under a hydrogen atmosphere (1 atm via balloon or Parr apparatus) at room temperature until hydrogen uptake ceases (typically 2–4 hours) [4].
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
Concentrate the filtrate in vacuo to yield the N-deprotected H-Asp-OtBu derivative.
Protocol C: Orthogonal Deprotection of the OtBu Group (Acidolysis)
Causality & Expert Insight: If side-chain modification is required while keeping the N-terminus protected, the OtBu ester is cleaved using strong acid. The Z-group is stable to TFA.
Step-by-Step Methodology:
Dissolve the peptide in a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% Water.
Stir at room temperature for 1–2 hours.
Precipitate the product by adding dropwise to cold diethyl ether.
Centrifuge, decant the ether, and dry the pellet to obtain the Z-Asp-OH derivative.
Quantitative Data & Reagent Matrix
Table 1: Orthogonality and Reagent Matrix for Z-Asp-OtBu
Functional Group
Protecting Group
Deprotection Reagent
Byproducts / Wash
Stability Profile
Salt Form
DCHA
10% H₃PO₄ or 5% KHSO₄
DCHA·H₃PO₄ (Aqueous)
Stable solid; must be removed prior to coupling.
N-α-Amine
Z (Cbz)
H₂ gas, 10% Pd/C
Toluene, CO₂ (Gas)
Stable to TFA, mild bases. Labile to H₂/Pd, HBr/AcOH.
β-Carboxyl
OtBu
95% TFA / Scavengers
Isobutylene (Gas)
Stable to H₂/Pd, nucleophiles. Labile to strong acids.
Workflow Visualization
Figure 1: Workflow for DCHA salt removal and subsequent orthogonal deprotection strategies.
References
Google Patents. "US4517119A - Synthesis of thymosin α1.
Method
Application Notes & Protocols: Strategic Incorporation of Z-Asp(OtBu)-OH DCHA in Prodrug Development Pathways
Introduction: The Strategic Role of Z-Asp(OtBu)-OH DCHA In the landscape of modern drug development, particularly in the design of targeted therapies and prodrugs, the choice of chemical building blocks is paramount. Z-L...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of Z-Asp(OtBu)-OH DCHA
In the landscape of modern drug development, particularly in the design of targeted therapies and prodrugs, the choice of chemical building blocks is paramount. Z-L-Asp(OtBu)-OH DCHA (N-α-Carbobenzyloxy-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt) has emerged as a critical intermediate for constructing sophisticated linker systems in prodrugs.[1] Its structure uniquely combines stability for synthesis and storage with orthogonal deprotection capabilities, making it an invaluable tool for researchers.
This molecule consists of four key components:
L-Aspartic Acid: An amino acid that can serve as a recognition site for specific enzymes. For instance, aspartic acid is a cornerstone of the Asp-Glu-Val-Asp (DEVD) sequence, a peptide linker specifically cleaved by caspase-3, an enzyme highly active in apoptotic tumor cells.[2][3] This enables the targeted release of a cytotoxic payload in the tumor microenvironment.
Z (Carbobenzyloxy) Group: An N-terminal protecting group that is stable under a wide range of conditions, including the basic conditions used for Fmoc-group removal in solid-phase peptide synthesis (SPPS).[4] It is typically removed via catalytic hydrogenolysis or strong acids, providing a distinct deprotection pathway from the side-chain protecting group.[5]
OtBu (tert-Butyl) Ester: A protecting group for the β-carboxyl side chain of aspartic acid. The OtBu group is acid-labile and is readily cleaved by trifluoroacetic acid (TFA), but it is stable to the conditions used for Z-group hydrogenolysis. This orthogonality is the key to its synthetic utility.
DCHA (Dicyclohexylamine) Salt: Many protected amino acids exist as oils or amorphous solids, which are difficult to handle, purify, and store.[6][7] The formation of a salt with the strong organic base dicyclohexylamine (DCHA) results in a stable, free-flowing crystalline powder.[6][8] This enhances shelf-life, ensures accurate weighing for stoichiometric reactions, and simplifies purification, ultimately leading to higher-purity final products.[7][9]
This guide provides a detailed exploration of the strategic advantages of using Z-Asp(OtBu)-OH DCHA, complete with validated protocols for its handling and incorporation into prodrug synthesis workflows.
The successful incorporation of Z-Asp(OtBu)-OH DCHA hinges on understanding the chemical logic behind its protecting group strategy and the function of the DCHA salt.
The Principle of Orthogonal Protection
The power of Z-Asp(OtBu)-OH lies in the differential stability of its two protecting groups. This "orthogonal" relationship allows for the selective removal of one group while the other remains intact, enabling precise, multi-step synthetic routes.
Z-Group Removal: Primarily cleaved by catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or strong acids like HBr in acetic acid. It is stable to TFA (used for Boc and OtBu removal) and piperidine (used for Fmoc removal).
OtBu-Group Removal: Cleaved by moderate to strong acids, most commonly Trifluoroacetic Acid (TFA). It is completely stable to hydrogenation and basic conditions.
This orthogonality allows a researcher to, for example, build a peptide chain using Fmoc/tBu chemistry, incorporate the Z-Asp(OtBu)-OH unit, continue N-terminal elongation by removing an Fmoc group, and then, at a later stage, selectively deprotect either the N-terminus (Z-group) or the Asp side-chain (OtBu-group) for further conjugation or modification.
The DCHA Salt: A Gateway to Purity and Stability
The free acid form of many protected amino acids is often a non-crystalline oil, posing significant challenges for purification and handling.[6] The DCHA salt form addresses these issues directly:
Enhanced Stability: The salt protects the free carboxylic acid, significantly increasing shelf-life and reducing degradation during storage.[6][7]
Improved Handling: As a crystalline solid, the DCHA salt is easy to weigh accurately and transfer, ensuring precise stoichiometry in coupling reactions.[6]
Simplified Purification: Crystallization of the salt allows for efficient removal of impurities from the manufacturing process, ensuring a high-purity building block for synthesis.[9]
Before use in any coupling reaction, the free acid must be regenerated from the salt. This is a critical first step detailed in the protocols below.
Data Presentation & Chemical Properties
A clear understanding of the reagent's properties is essential for accurate and reproducible experimental design.
Property
Value
Source
Chemical Name
N-α-Carbobenzyloxy-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt
The following protocols provide step-by-step methodologies for the key workflows involving Z-Asp(OtBu)-OH DCHA.
Protocol 1: Liberation of the Free Acid from the DCHA Salt
Causality: Before the carboxylic acid can be activated for a coupling reaction, it must be liberated from its dicyclohexylammonium salt. This is achieved through a simple acid-base extraction. An aqueous acid protonates the dicyclohexylamine, rendering it water-soluble, while the desired N-protected amino acid remains in the organic phase. Phosphoric acid or potassium bisulfate (KHSO₄) is recommended over hydrochloric acid (HCl), as the latter can form dicyclohexylammonium chloride, which is sparingly soluble and can complicate the extraction.[9]
Caption: Reaction scheme for coupling to a drug payload.
Step-by-Step Methodology:
Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the liberated Z-Asp(OtBu)-OH (1.0 equivalent) and the amine-containing drug payload (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
Activation: To the stirred solution, add a coupling agent such as HBTU (1.1 equivalents).
Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture.
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.
Quenching & Extraction: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic solution sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
Drying & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography to yield the pure prodrug conjugate.
[13]
Protocol 3: Incorporation into a Peptide Linker via SPPS
Causality: For creating more complex linkers, such as the caspase-3 cleavable DEVD sequence, Solid-Phase Peptide Synthesis (SPPS) is the method of choice. [14]The protocol below outlines a single coupling cycle for adding Z-Asp(OtBu)-OH to a growing peptide chain attached to a solid support (resin). The process involves deprotecting the N-terminal Fmoc group of the peptide-resin, followed by a standard coupling reaction.
Caption: SPPS cycle for incorporating Z-Asp(OtBu)-OH.
Step-by-Step Methodology:
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF within an SPPS reaction vessel.
[15]2. Coupling Solution: In a separate vial, prepare the coupling solution. Dissolve Z-Asp(OtBu)-OH (liberated from its DCHA salt, 3-5 equivalents relative to resin loading), a coupling reagent like HATU (3-5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF.
[16]3. Activation & Coupling: Add DIPEA (6-10 equivalents) to the coupling solution to activate the amino acid, and immediately add the solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
[16]4. Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates the reaction is complete. If positive (beads turn blue), the coupling step should be repeated.
Washing: Once the coupling is complete, drain the reaction vessel and thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
Protocol 4: Orthogonal Deprotection Strategies
Causality: The final steps in prodrug synthesis involve the selective or complete removal of the protecting groups to unveil the final active molecule or to prepare for a final conjugation step. The choice of deprotection method is dictated by the desired final structure and the stability of the payload drug.
Caption: Decision tree for orthogonal deprotection.
Methodologies:
A) Selective Z-Group Removal (Hydrogenolysis):
Dissolve the Z-protected compound in a suitable solvent (e.g., Methanol, Ethyl Acetate, or THF).
Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10% by weight).
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon) while stirring vigorously.
Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through Celite to remove the catalyst and evaporate the solvent. This method leaves the OtBu group intact.
[4]
B) Selective OtBu-Group Removal (Acidolysis):
Dissolve the OtBu-protected compound in Dichloromethane (DCM).
Add a solution of Trifluoroacetic Acid (TFA) in DCM (typically 25-50% v/v).
Stir the reaction at room temperature for 1-2 hours.
Remove the solvent and excess TFA under reduced pressure (often co-evaporating with toluene) to yield the deprotected carboxylic acid. This method leaves the Z-group intact.
C) Global Deprotection (Final Cleavage from Resin):
Treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%).
[17] 2. Scavengers such as triisopropylsilane (TIS) and water are included to trap reactive carbocations generated during deprotection, preventing side reactions.
[17] 3. After 2-3 hours, filter the resin and precipitate the cleaved peptide in cold diethyl ether.
Isolate the crude peptide by centrifugation and purify using reverse-phase HPLC. This removes both the OtBu group and cleaves the peptide from most standard resins. If the Z-group is still present, it would need to be removed in a subsequent step.
Conclusion
Z-Asp(OtBu)-OH DCHA is a highly versatile and enabling reagent for the development of advanced prodrugs. Its dicyclohexylammonium salt form provides superior stability and handling, while its orthogonal Z and OtBu protecting groups offer the synthetic flexibility required to construct complex, enzyme-cleavable linkers. By understanding the chemical principles behind its use and applying robust, validated protocols, researchers can effectively leverage this building block to design next-generation targeted therapies with improved efficacy and safety profiles.
References
DICYCLOHEXYLAMINE (DCHA)
The Strategic Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Boc-Ser-OH: A Technical Guide - Benchchem.
What is Dicyclohexylamine (DCHA)
The Strategic Advantage of Dicyclohexylammonium Salts in Enhancing Amino Acid Stability: A Technical Guide - Benchchem.
Understanding Z-L-Asp(OtBu)-OH DCHA: Properties, Purity, and Purchase Insights.
Conversion of a DCHA salt to the free acid - Bachem.
Self-Triggered Apoptosis Enzyme Prodrug Therapy (STAEPT): Enhancing Targeted Therapies via Recurrent Bystander Killing Effect by Exploiting Caspase-Cleavable Linker - PubMed.
Selective cleavage of tert-butyl ester from Z-Asp-OtBu DCHA
Application Note: Selective Cleavage of tert-Butyl Ester from Z-Asp-OtBu DCHA Executive Summary In synthetic peptide chemistry and advanced drug development, orthogonal protecting group strategies are paramount. The mole...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Selective Cleavage of tert-Butyl Ester from Z-Asp-OtBu DCHA
Executive Summary
In synthetic peptide chemistry and advanced drug development, orthogonal protecting group strategies are paramount. The molecule Z-Asp-OtBu DCHA (the dicyclohexylammonium salt of N-benzyloxycarbonyl-L-aspartic acid tert-butyl ester) is a widely utilized building block. The dicyclohexylamine (DCHA) salt is intentionally formulated to provide a stable, free-flowing crystalline solid, as the free acid is often a hygroscopic oil.
This application note details the field-proven methodologies for the selective cleavage of the tert-butyl (tBu) ester to liberate the free carboxylic acid, yielding Z-Asp-OH. The protocols emphasize causality—specifically the critical need for a pre-cleavage desalting step—and leverage the orthogonal stability of the benzyloxycarbonyl (Z or Cbz) group against moderate acidolysis[1].
Mechanistic Principles & Causality
The successful execution of this transformation relies on two fundamental chemical principles:
A. Orthogonal Stability:
The Z group is a urethane-based protecting group that is highly stable to moderate acids like Trifluoroacetic Acid (TFA) and is typically only cleaved by hydrogenolysis (H₂/Pd-C) or ultra-strong acids (HF, HBr/AcOH). Conversely, the tBu ester is highly acid-labile[2]. This orthogonality allows TFA to selectively cleave the tBu ester without compromising the Z-protected amine[1].
B. The Necessity of Desalting:
Directly subjecting the DCHA salt to TFA is a common, yet fatal, procedural error. DCHA is a strong, bulky secondary amine. If treated with TFA, it exothermically forms DCHA·TFA—a salt that is highly soluble in organic solvents and notoriously difficult to separate from the final Z-Asp-OH product via standard extraction. Therefore, a biphasic desalting protocol using a mild aqueous acid (e.g., 5% KHSO₄) is a mandatory prerequisite.
C. Acidolysis Mechanism:
The cleavage proceeds via an E1-type elimination. TFA protonates the ester carbonyl oxygen, increasing its electrophilicity and triggering the heterolytic cleavage of the C-O bond. This generates a tert-butyl carbocation, which rapidly deprotonates to form isobutylene gas. The irreversible evolution of isobutylene gas acts as the thermodynamic driver, pushing the reaction to quantitative completion[2].
Fig 1. Acid-catalyzed cleavage mechanism of a tert-butyl ester via carbocation intermediate.
Quantitative Data & Reagent Selection
To assist in experimental design, the following tables summarize the quantitative benchmarks for reaction monitoring and the comparative efficacy of various cleavage reagents.
Table 1: Comparison of Cleavage Reagents for tert-Butyl Esters
Table 2: Analytical Benchmarks for Reaction Monitoring (Self-Validating System)
Analytical Parameter
Z-Asp-OtBu (Intermediate)
Z-Asp-OH (Final Product)
¹H NMR (CDCl₃)
Sharp singlet at ~1.40 ppm (9H)
Complete absence of the 1.40 ppm signal
LC-MS (ESI+)
Expected [M+H]⁺ mass
Mass shift of -56 Da (Loss of C₄H₈)
TLC (EtOAc/Hexane)
Higher R_f (Less polar)
Lower R_f (More polar, streaks without AcOH)
Experimental Protocols
The following workflow ensures high purity and yield by isolating the desalting phase from the cleavage phase.
Fig 2. Experimental workflow for the selective cleavage of tBu ester from Z-Asp-OtBu DCHA.
Protocol A: Desalting of Z-Asp-OtBu DCHA
Causality: Potassium bisulfate (KHSO₄) is acidic enough to protonate DCHA (driving it into the aqueous layer) but too weak to cleave the tBu ester, ensuring the intermediate remains intact.
Add 5% aqueous KHSO₄ solution (100 mL) to the suspension.
Stir vigorously at room temperature for 15 minutes until the solid is completely dissolved, indicating successful partitioning.
Transfer to a separatory funnel and collect the organic (EtOAc) layer.
Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield free Z-Asp-OtBu as a viscous oil or foam.
Protocol B: Standard Acidolysis using TFA/DCM
Causality: Toluene is utilized in the workup because it forms an azeotrope with TFA. TFA has a high boiling point (72°C) and forms strong hydrogen bonds; co-evaporation with toluene strips residual TFA without thermal degradation of the product.
Dissolve the free Z-Asp-OtBu intermediate in anhydrous Dichloromethane (DCM, 20 mL).
Place the flask in a water bath at room temperature (to control any mild exotherm) and slowly add Trifluoroacetic Acid (TFA, 20 mL)[1].
Stir the reaction mixture for 1 to 2 hours. Self-Validation: You will observe mild effervescence as isobutylene gas is released.
Monitor the reaction via TLC (eluent: EtOAc/Hexane 1:1 with 1% AcOH). The reaction is complete when the starting material spot disappears.
Concentrate the mixture under reduced pressure.
Azeotropic Workup: Add Toluene (20 mL) to the residue and evaporate under reduced pressure. Repeat this step three times to ensure complete removal of residual TFA.
Dry the resulting Z-Asp-OH under high vacuum.
Protocol C: Alternative Lewis Acid Cleavage (FeCl₃)
Causality: For highly complex peptides where Brønsted acids (like TFA) might cause unwanted side reactions (e.g., aspartimide formation), a mild Lewis acid provides a chemoselective alternative[3].
Dissolve the free Z-Asp-OtBu (1.0 mmol) in DCM (5 mL).
Add anhydrous FeCl₃ (1.5 equivalents) and stir at room temperature for 1.5 to 3 hours[3].
Quench the reaction with water, extract with DCM, and wash the organic layer with brine.
Dry over Na₂SO₄ and concentrate to yield the product.
Troubleshooting & Optimization
Incomplete Cleavage: If the tBu peak persists in the ¹H NMR, the TFA concentration may have been diluted by residual EtOAc from the desalting step. Ensure the intermediate is thoroughly dried before adding TFA.
Presence of DCHA Impurities: If the final product is a sticky gum that refuses to solidify, DCHA·TFA contamination is likely. This indicates the KHSO₄ wash in Protocol A was insufficient. Re-dissolve the product in EtOAc and repeat the acidic wash.
Aspartimide Formation: While Fmoc-protected aspartic acids are highly prone to base-catalyzed aspartimide formation, prolonged exposure of Z-Asp to strong acids can occasionally trigger acid-catalyzed aspartimide side reactions. Strictly limit TFA exposure to a maximum of 3 hours.
Technical Support Center: Preventing Racemization During Z-Asp(OtBu)-OH DCHA Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent ra...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during the critical coupling step of N-α-Z-L-Asp(OtBu)-OH. As a derivative of aspartic acid, this building block is notoriously susceptible to epimerization, which can compromise the stereochemical integrity, and ultimately the biological activity, of your synthetic peptide. This guide is designed to provide not just protocols, but a deep, mechanistic understanding to empower you to make informed decisions in your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause
This section addresses the fundamental principles governing racemization in the context of Z-Asp(OtBu)-OH coupling.
Q1: What exactly is racemization and why is it a critical problem?
Racemization is the process by which a chiral molecule, such as an L-amino acid, is converted into an equal mixture of both its L- and D-enantiomers (a racemic mixture). In peptide synthesis, this means that the stereocenter at the α-carbon of the amino acid inverts its configuration during the reaction.[1] The biological activity of peptides is dictated by their precise three-dimensional structure, which is a direct consequence of their amino acid sequence and stereochemistry. The presence of even a small amount of a D-amino acid diastereomer where an L-amino acid should be can lead to misfolding, loss of target affinity, and a complete loss of biological function, rendering the synthetic peptide useless for therapeutic or research applications.[1]
Q2: Why are Aspartic Acid derivatives like Z-Asp(OtBu)-OH so prone to racemization?
The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] This occurs when the carboxyl group of the N-protected amino acid is activated. The α-proton (the hydrogen on the chiral carbon) of this oxazolone ring is significantly more acidic than in the parent amino acid. In the presence of a base, this proton can be easily removed, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers.[3][4]
While urethane-based protecting groups like the benzyloxycarbonyl (Z-group) are known to suppress racemization compared to simple acyl groups, aspartic acid derivatives remain highly susceptible.[5][6] This is compounded by a related and notorious side reaction: aspartimide formation . Under basic or even acidic conditions, the backbone amide nitrogen can attack the side-chain ester, forming a cyclic aspartimide. This intermediate can then be reopened by nucleophiles to yield not only the desired α-peptide but also the undesired β-peptide isomer, and this process can also contribute to racemization.[7][8][9]
Q3: What is the purpose of the Dicyclohexylamine (DCHA) salt?
Many N-protected amino acids, including Z-Asp(OtBu)-OH, are oils or amorphous solids that are difficult to purify and handle. Dicyclohexylamine (DCHA), a strong organic base, is used to form a stable, crystalline dicyclohexylammonium salt with the free carboxylic acid.[10] This salt form offers several advantages:
Enhanced Stability: The salt is typically a stable solid with a long shelf-life.
Ease of Handling: Crystalline solids are easier to weigh and handle accurately compared to oils.
High Purity: The crystalline nature allows for efficient purification by recrystallization.[10]
Crucially, the DCHA salt is unreactive in the coupling reaction. It must be neutralized to regenerate the free carboxylic acid before activation and coupling can occur. This is a mandatory and critical first step in any experimental protocol.[11]
Q4: How do reaction conditions influence the rate of racemization?
Several factors must be carefully controlled to minimize racemization:
Coupling Reagents: Carbodiimides like DIC and DCC, when used alone, generate highly reactive O-acylisourea intermediates that rapidly form the problematic oxazolone, leading to significant racemization.[3][12] Onium salts (e.g., HATU, HBTU) are generally safer but must still be used under optimized conditions.[13]
Additives: Additives such as Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt (1-Hydroxy-7-azabenzotriazole) are essential.[4][13] They trap the highly reactive intermediate to form a more stable active ester, which is less prone to cyclizing into the oxazolone.[13][14] Oxyma and HOAt are generally more effective than the traditional HOBt (1-Hydroxybenzotriazole).[15][16]
Base: The choice of base is critical. Strong, non-hindered bases accelerate racemization by promoting the abstraction of the α-proton from the oxazolone intermediate.[4] Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are preferred.[4][13]
Temperature: The rate of racemization increases significantly with temperature.[17][18] Performing the coupling reaction at low temperatures (e.g., 0 °C) is one of the most effective strategies for preserving stereochemical integrity.[13][19]
Solvent: Polar solvents like DMF can favor racemization pathways.[20][21] If substrate solubility allows, less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) may be advantageous.[20][22]
Part 2: Troubleshooting Guide
If you have detected diastereomeric impurities in your product, use this workflow to diagnose and remedy the source of racemization.
Caption: Troubleshooting workflow for diagnosing and resolving racemization issues.
Comparison of Common Coupling Cocktails
The choice of coupling reagents, additives, and base is the most critical factor in preventing racemization. The table below summarizes common combinations and their relative risk.
Coupling Reagent
Additive
Base
Relative Racemization Risk
Key Considerations
DIC or DCC
None
DIPEA/NMM
Very High
Not recommended. High risk of racemization and side reactions.[3][12]
DIC or DCC
HOBt
DIPEA/NMM
Moderate
A classic method, but HOBt is less effective than newer additives.[7][13]
DIC or DCC
Oxyma
NMM/Collidine
Low
Recommended. Excellent suppression of racemization, cost-effective, and safer than HOBt.[15][16]
HATU or HCTU
None (Internal)
DIPEA/Collidine
Low
Highly efficient and fast, but more expensive. Base choice is still critical.[13][23]
PyBOP
None (Internal)
DIPEA/NMM
Low-Moderate
Effective, but can be less efficient for hindered couplings compared to HATU.
Part 3: Gold-Standard Experimental Protocols
Follow these detailed procedures to ensure the highest chance of a successful, racemization-free coupling.
Protocol 1: Mandatory Liberation of Free Acid from Z-Asp(OtBu)-OH DCHA Salt
This step must be performed before any coupling reaction.
Dissolution: Dissolve the Z-Asp(OtBu)-OH DCHA salt (1.0 eq) in a suitable organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether. A typical concentration is 0.2-0.5 M.
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 5-10% aqueous potassium bisulfate (KHSO₄) solution. This protonates the carboxylate and moves the dicyclohexylamine into the aqueous layer as its salt.
Brine Wash: Wash the organic layer once with saturated aqueous sodium chloride (brine) to remove residual water.
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure. The resulting Z-Asp(OtBu)-OH free acid (typically a clear oil or foam) should be used immediately in the next step.
This protocol leverages a cost-effective carbodiimide with a highly effective additive at a controlled temperature.
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the free amine component (the peptide to be coupled, 1.0 eq) in DCM or DMF. Cool the solution to 0 °C in an ice bath.
Amino Acid Activation: In a separate flask, dissolve the freshly prepared Z-Asp(OtBu)-OH (1.1 eq) and Oxyma (1.2 eq) in DCM or DMF. Cool this solution to 0 °C.
Coupling Initiation: Slowly add Diisopropylcarbodiimide (DIC, 1.1 eq) to the amino acid/Oxyma solution. Allow the mixture to pre-activate at 0 °C for 5-10 minutes.
Addition: Transfer the activated amino acid solution to the flask containing the free amine component at 0 °C.
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours or until completion as monitored by TLC or LC-MS.
Workup: Upon completion, filter off the diisopropylurea (DCU) byproduct. Proceed with standard aqueous workup and purification.
This protocol uses a modern onium salt reagent known for high efficiency and low racemization potential.
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the freshly prepared Z-Asp(OtBu)-OH (1.1 eq) and HATU (1.1 eq) in DMF.
Activation: Add a sterically hindered base, such as 2,4,6-Collidine or DIPEA (2.5 eq), to the solution. A color change (typically to yellow) indicates the formation of the active ester. Allow to pre-activate for 2-5 minutes at room temperature.
Coupling: Add the solution of the free amine component (1.0 eq) in a minimal amount of DMF to the activated mixture.
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS. For particularly sensitive couplings, this entire procedure can be performed at 0 °C.[13]
Workup: Proceed with standard aqueous workup and purification.
Part 4: Visualizing the Mechanism of Racemization
Understanding the chemical pathway that leads to loss of stereochemistry is key to preventing it. The diagram below illustrates the critical oxazolone formation step.
Caption: Mechanism of racemization via oxazolone formation.
References
PNAS (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. [Link]
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
PubMed (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. [Link]
PMC - NIH. Epimerisation in Peptide Synthesis. [Link]
Organic & Biomolecular Chemistry (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]
PMC - NIH. IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. [Link]
Wiley Online Library (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
PMC - NIH. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
Semantic Scholar. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. [Link]
ResearchGate. Racemization in stepwise solid-phase peptide synthesis at elevated temperature. [Link]
ResearchGate (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. [Link]
ACS Publications (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis. [Link]
ResearchGate. Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization. [Link]
ACS Omega (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]
RSC Publishing (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. [Link]
PMC - NIH. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. [Link]
Canadian Science Publishing. Mixed anhydrides in peptide synthesis. [Link]
ACS Publications (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]
Radboud Repository. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
Improving coupling yield of Z-Asp-OtBu DCHA in sterically hindered peptides
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the coupling of Z-Asp-OtBu (supplied as a D...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the coupling of Z-Asp-OtBu (supplied as a Dicyclohexylamine/DCHA salt) to sterically hindered peptide sequences (e.g., those containing Aib, N-methylated amino acids, or bulky protecting groups).
Below, we deconstruct the thermodynamic and chemical barriers of this specific coupling, providing causality-driven FAQs, validated protocols, and quantitative data to optimize your synthetic yield.
Process Architecture
Workflow for converting Z-Asp-OtBu·DCHA to free acid and coupling to hindered peptides.
Module 1: The DCHA Salt Bottleneck
Q: Why is my coupling yield near zero when using Z-Asp-OtBu·DCHA directly in the reaction?A: Z-Asp-OtBu is crystallized as a Dicyclohexylamine (DCHA) salt to prevent degradation and improve shelf-life handling. However, DCHA is a bulky, highly basic secondary amine. If introduced into the coupling reaction, DCHA acts as a competitive nucleophile and severely interferes with the activation step[1]. It competes with your hindered peptide's N-terminus for the activated ester, leading to reaction failure, reagent depletion, and complex crude mixtures. The DCHA must be quantitatively removed to yield the free acid prior to activation[2].
Q: Can I use standard Hydrochloric Acid (HCl) to wash away the DCHA?A: No. Reacting DCHA with HCl forms dicyclohexylammonium chloride, which is sparingly soluble in both water and organic solvents. This will cause a thick precipitate to form in your separatory funnel, ruining phase separation[2]. You must use Phosphoric acid (
H3PO4
) or Potassium bisulfate (
KHSO4
) to form highly water-soluble salts.
Protocol 1: Self-Validating DCHA Salt Removal
Causality: This protocol leverages pKa differentials. The acidic aqueous wash protonates the DCHA, driving it into the aqueous phase, while the highly lipophilic Z-Asp-OtBu free acid remains in the organic phase[2][3].
Dissolution: Suspend 1 equivalent of Z-Asp-OtBu·DCHA in cold ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per gram).
Acid Wash: Transfer to a separatory funnel. Wash the organic layer 3 times with an equal volume of ice-cold 10% aqueous
KHSO4
or 10%
H3PO4
[3].
Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water and acid.
Drying: Dry the organic phase over anhydrous
MgSO4
, filter, and evaporate under reduced pressure to yield the free acid as an oil.
Self-Validation Check: Run a TLC (e.g., 8:1:1 ACN:
CHCl3
:AcOH). DCHA salts typically sit near the baseline or have a distinct high Rf compared to the free acid. Complete disappearance of the DCHA spot confirms successful removal.
Module 2: Overcoming Steric Hindrance
Q: Even after DCHA removal, my coupling to an N-methylated residue is stalling. Which coupling reagent should I use?A: Steric hindrance from bulky side chains or N-alkylated amines drastically reduces the nucleophilicity of the N-terminus. Standard reagents like HBTU or DIC/HOBt lack the electrophilic reactivity required to overcome this thermodynamic barrier. You must use highly reactive aminium salts like HATU or Oxyma-based cocktails (DIC/Oxyma Pure)[4]. HATU forms an extremely reactive OAt ester, utilizing anchiomeric assistance from its pyridine nitrogen[4]. Alternatively, DIC/Oxyma Pure provides a highly efficient, less epimerization-prone pathway that is fully compatible with elevated temperatures[5].
Quantitative Data: Reagent Selection for Hindered Couplings
Coupling Reagent
Activation Time
Reaction Temp
Est. Yield (Hindered)
Epimerization Risk
Guanidinylation Risk
HBTU / DIEA
5 min
RT
< 40%
Low
Yes
HATU / DIEA
2 min
RT - 50°C
> 85%
Moderate
Yes
DIC / Oxyma Pure
2 min
50°C - 75°C (MW)
> 90%
Very Low
No
COMU / DIEA
1 min
RT
> 85%
Low
Yes
Data synthesized from standard peptide synthesis parameters for sterically hindered sequences[4][5].
Microwave (MW) energy drives conventionally difficult couplings of bulky amino acids to completion by providing precise, uniform heating that overcomes the activation energy barrier of hindered bond formation[6][7].
Preparation: Dissolve 4 equivalents of the freshly liberated Z-Asp-OtBu-OH free acid and 4 equivalents of Oxyma Pure in DMF.
Pre-activation: Add 4 equivalents of DIC to the solution. Stir for 2 minutes at room temperature. Causality: Pre-activation ensures the active ester is fully formed before introduction to the sterically hindered amine, preventing side reactions with the resin.
Coupling: Add the activated mixture to the resin-bound hindered peptide.
Microwave Irradiation: Irradiate in a microwave peptide synthesizer at 75°C for 10-15 minutes[8]. Causality: Elevated temperature increases the kinetic rate of the nucleophilic attack. Oxyma Pure is utilized here because it prevents the thermal degradation and epimerization often seen with HOAt/HOBt at high temperatures[5].
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
Module 3: Troubleshooting Side Reactions
Q: I used HATU for the hindered coupling, but LC-MS shows a +98 Da mass adduct on my peptide. What happened?A: This is a guanidinylation side reaction. Uronium/aminium coupling reagents like HATU can react directly with the unreacted N-terminal amine of your peptide if the activation of the incoming amino acid is too slow, or if the reagent is in excess[4].
Resolution: Always pre-activate the Z-Asp-OtBu-OH with HATU and DIEA for 1-2 minutes before adding it to the peptide resin. For severely hindered peptides where coupling is slow, switch to DIC/Oxyma, which is not an aminium salt and physically cannot cause guanidinylation[4].
Q: Is aspartimide formation a risk with Z-Asp-OtBu?A: Yes. Aspartic acid derivatives are highly prone to base-catalyzed ring closure to form aspartimides. While the OtBu side-chain protecting group provides significant steric bulk to deter this, prolonged exposure to strong bases (like excess DIEA during HATU coupling) at elevated temperatures can still trigger it.
Resolution: Keep base equivalents strictly controlled (e.g., exactly 2 eq DIEA per 1 eq HATU) and minimize reaction times. If using microwave heating, DIC/Oxyma is strongly preferred as it operates under nearly neutral conditions, drastically reducing base-catalyzed aspartimide formation compared to basic HATU/DIEA cocktails[5].
Technical Support Center: Resolving Z-Asp(OtBu)-OH·DCHA Solubility Issues
Welcome to the Application Science Support Portal. This guide addresses a frequent bottleneck in solid-phase peptide synthesis (SPPS) and solution-phase chemistry: the poor solubility of Z-Asp(OtBu)-OH dicyclohexylammoni...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Portal. This guide addresses a frequent bottleneck in solid-phase peptide synthesis (SPPS) and solution-phase chemistry: the poor solubility of Z-Asp(OtBu)-OH dicyclohexylammonium (DCHA) salt in standard coupling solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
Mechanistic Background: The Solubility Paradox
Why is my Z-Asp(OtBu)-OH·DCHA failing to dissolve in DMF or DCM?
Z-Asp(OtBu)-OH (N-alpha-Benzyloxycarbonyl-L-aspartic acid beta-tert-butyl ester) in its free carboxylic acid form is an oily, highly hygroscopic substance that is difficult to weigh accurately and prone to degradation over time. To stabilize the building block, manufacturers crystallize it using dicyclohexylamine (DCHA) to form a highly stable, easy-to-handle salt [1].
However, the bulky, non-polar dicyclohexylammonium counterion drastically alters the thermodynamic solubility profile of the molecule. While the DCHA salt is highly stable on the shelf, the robust ionic lattice energy and the lipophilic nature of the DCHA cation prevent efficient solvation in moderately polar (DCM) or polar aprotic (DMF) solvents used in peptide coupling.
The Solution: You must perform a "desalting" or "neutralization" step to liberate the free carboxylic acid prior to activation and coupling.
Troubleshooting Guide: The Desalting Protocol
To restore solubility, the DCHA salt must be converted back to the free acid. This protocol is a self-validating system designed to ensure complete conversion without degrading the acid-labile tert-butyl (tBu) side-chain protecting group.
Step-by-Step Methodology: Liberation of the Free Acid
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
Suspension: Suspend 1.0 g of Z-Asp(OtBu)-OH·DCHA in 10 mL of cold (4°C) EtOAc.
Causality: Cold solvent minimizes the risk of premature cleavage of the acid-labile tBu group during the acidic wash [1].
Acidification: Add 5 mL of cold 10% aqueous KHSO₄ or H₃PO₄ to the suspension. Stir vigorously until the solid completely dissolves and two clear phases form.
Critical Warning:Do not use Hydrochloric Acid (HCl). warn that HCl reacts with DCHA to form dicyclohexylammonium chloride, which is sparingly soluble in both water and organic solvents, creating an intractable emulsion that ruins phase separation [1].
Phase Separation & Validation: Transfer the mixture to a separatory funnel. Separate the lower aqueous phase from the upper organic phase.
Self-Validation Check: Measure the pH of the aqueous phase. It must be between pH 2.0 and 3.0 . If the pH is >3.0, the DCHA has not been fully protonated and extracted. Add more acid until the target pH is reached.
Extraction: Wash the organic phase two more times with 5 mL of the acidic solution to ensure 100% removal of DCHA into the aqueous waste.
Neutralization Wash: Wash the organic phase three times with 5 mL of distilled water, followed by one wash with 5 mL of brine.
Self-Validation Check: The pH of the final aqueous wash should be ≥4.0, confirming the removal of excess KHSO₄/H₃PO₄ [3].
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and evaporate the solvent in vacuo (rotary evaporator) at ≤30°C.
Result: The resulting product is the Z-Asp(OtBu)-OH free acid (typically a viscous oil or foam), which is now fully soluble in DMF or DCM and ready for immediate coupling [2].
Workflow Visualization
Figure 1: Workflow for the conversion of Z-Asp(OtBu)-OH·DCHA salt to the free acid.
Quantitative Data: Solubility Profiles
The table below summarizes the solubility differences between the DCHA salt and the free acid, highlighting why desalting is a mandatory prerequisite for standard peptide synthesis workflows.
Compound State
Solvent
Solubility at 25°C
Physical State
Suitability for SPPS
Z-Asp(OtBu)-OH·DCHA
DMF
< 0.05 M (Insoluble)
Crystalline Solid
Poor (Clogs lines, fails to couple)
Z-Asp(OtBu)-OH·DCHA
DCM
< 0.01 M (Insoluble)
Crystalline Solid
Poor (Requires excessive dilution)
Z-Asp(OtBu)-OH (Free Acid)
DMF
> 1.0 M (Highly Soluble)
Viscous Oil / Foam
Excellent (Standard coupling)
Z-Asp(OtBu)-OH (Free Acid)
DCM
> 1.0 M (Highly Soluble)
Viscous Oil / Foam
Excellent (Standard coupling)
Frequently Asked Questions (FAQs)
Q1: Can I just add N,N-Diisopropylethylamine (DIPEA) to the DMF suspension to dissolve the DCHA salt?
No. While adding a stronger base like DIPEA might theoretically displace the weaker DCHA base, it does not remove the DCHA from the reaction mixture. The presence of free dicyclohexylamine in your coupling mixture can lead to side reactions, act as a competing nucleophile, and interfere with standard coupling reagents (like HATU or DIC) [2]. Physical removal via liquid-liquid extraction is strictly required.
Q2: I used HCl for the acid wash and a thick white precipitate formed. What happened?
You generated Dicyclohexylammonium chloride (DCHA·HCl). Unlike DCHA·HSO₄ or DCHA·H₂PO₄, the chloride salt of DCHA is highly insoluble in water and organic solvents. This precipitate will sit at the interface of your separatory funnel and trap your product. If this happens, filter the entire mixture through a Celite pad to remove the DCHA·HCl, then re-extract the filtrate [1].
Q3: How do I know if the tBu protecting group survived the acidic wash?
The tert-butyl ester is generally stable to mildly acidic aqueous conditions (like 10% KHSO₄) for short durations, especially if the extraction is performed cold (0–4°C). To validate the integrity of your building block, run a Thin-Layer Chromatography (TLC) plate (Eluent: DCM/MeOH 9:1) or perform a quick LC-MS analysis of the final oil. The mass should correspond to the intact Z-Asp(OtBu)-OH (Exact Mass: 323.14 g/mol ) [3].
Q4: Can I store the liberated free acid for future use?
It is not recommended. The free acid of Z-Asp(OtBu)-OH is an oil that degrades more rapidly than the crystalline DCHA salt. We advise liberating only the amount of amino acid required for your immediate coupling step.
References
Converting CHA and DCHA Salts to Free Acids
Source: AAPPTEC Technical Support
URL:[Link]
Optimization
Minimizing aspartimide formation when using Z-Asp-OtBu DCHA
A Guide to Minimizing Aspartimide Formation for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to the successful application of Z-Asp(OtBu)-OH DCHA in peptid...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Minimizing Aspartimide Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the successful application of Z-Asp(OtBu)-OH DCHA in peptide synthesis. This resource is designed to provide in-depth guidance on a critical side reaction: aspartimide formation. As Senior Application Scientists, we have compiled and synthesized field-proven insights and data to help you navigate this challenge. This guide will delve into the causality of experimental choices, offering trustworthy protocols and authoritative references to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern when using Z-Asp(OtBu)-OH?
Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carbonyl group of an aspartic acid residue, forming a five-membered succinimide ring.[1][2] This cyclic intermediate is unstable and can subsequently be opened by nucleophiles (like water or amines) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide (an isoaspartyl peptide), both of which can also be racemized.[3]
This side reaction is a significant concern because:
Yield Reduction: It consumes the target peptide, lowering the overall yield.
Purification Challenges: The resulting β-aspartyl and racemized peptides are often difficult to separate from the desired product by HPLC due to similar retention times.[4]
Altered Biological Activity: The introduction of a β-peptide linkage changes the peptide's backbone structure, which can drastically alter or eliminate its biological activity.
While most commonly discussed in the context of base-catalyzed reactions during Fmoc-SPPS, the potential for aspartimide formation exists whenever an activated aspartic acid residue is present in a peptide sequence.[3][5]
Q2: I'm using Z-Asp(OtBu)-OH DCHA. At what stages of my synthesis should I be most concerned about aspartimide formation?
The primary risk of aspartimide formation when using Z-Asp(OtBu)-OH occurs during the coupling (activation) step . The Z (benzyloxycarbonyl) group is stable to the basic conditions typical of Fmoc deprotection, and is instead removed under hydrogenolysis conditions. The OtBu (tert-butyl) group is acid-labile. The DCHA (dicyclohexylamine) salt is added for stability and improved handling and is removed by an acidic wash before the coupling reaction to liberate the free carboxylic acid.
The highest risk points are:
During Carboxylic Acid Activation: When you activate the carboxylic acid of Z-Asp(OtBu)-OH to form a peptide bond, the activated ester is highly susceptible to nucleophilic attack. If the peptide chain has already been elongated, the backbone amide nitrogen of the adjacent amino acid can initiate the cyclization.
During Subsequent Deprotection Steps: If your synthesis strategy involves the use of basic or acidic conditions for the removal of other protecting groups while the Asp residue is in the peptide chain, these conditions can also promote aspartimide formation.[3]
Elevated Temperatures: Any step carried out at elevated temperatures will accelerate the rate of aspartimide formation.[4]
Q3: What is the role of the DCHA salt, and does it influence aspartimide formation?
The dicyclohexylamine (DCHA) salt is formed by reacting the free carboxylic acid of Z-Asp(OtBu)-OH with the base DCHA. This salt formation improves the crystallinity, stability, and handling of the amino acid derivative, giving it a longer shelf life.[6]
The DCHA salt itself does not directly participate in or prevent aspartimide formation during the coupling reaction. Before the coupling step, the DCHA must be removed by an acidic workup to regenerate the free carboxylic acid, which is then activated for coupling. Therefore, the DCHA salt is a practical formulation for the raw material and does not affect the chemistry of the subsequent reactions.
Troubleshooting Guide
Problem: I'm observing significant aspartimide-related impurities in my crude product after a coupling reaction with Z-Asp(OtBu)-OH.
This is a common issue, particularly with sequences known to be prone to this side reaction. The following troubleshooting steps will help you minimize aspartimide formation.
Causality Analysis:
Aspartimide formation is highly dependent on the amino acid C-terminal to the aspartic acid residue (the Asp+1 position). Sequences with small, unhindered residues like Glycine (Asp-Gly) are notoriously problematic.[1][7] Other susceptible sequences include Asp-Ser, Asp-Ala, and Asp-Asn.[7] The lack of steric hindrance around the backbone amide nitrogen of these residues facilitates the intramolecular attack on the Asp side chain.
The choice of coupling reagent and reaction conditions also plays a crucial role. Over-activation or prolonged reaction times can increase the prevalence of this side reaction.
Mitigation Strategies & Protocols
The goal is to achieve efficient coupling while minimizing the lifetime of the activated Asp residue.
Choice of Coupling Reagent: Slower-acting coupling reagents can sometimes reduce the risk of aspartimide formation.[4] However, the most critical factor is to avoid excessive activation. Carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive are common choices.
Recommended Additive: The use of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is highly recommended. These additives react with the activated amino acid to form an active ester that is less prone to side reactions than the initial activated species, while also suppressing racemization.[3][8]
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of aspartimide formation.[4] Avoid heating the reaction mixture unless absolutely necessary for difficult couplings.
Reaction Time: Monitor the reaction closely and quench it as soon as the coupling is complete to avoid prolonged exposure of the activated Asp residue to the reaction conditions.
Preparation of Z-Asp(OtBu)-OH: If starting from the DCHA salt, dissolve the salt in an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 10% citric acid) to remove the DCHA. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the free acid.
Reaction Setup: Dissolve the peptide-resin (with a free N-terminal amine) and the amino acid to be coupled in an appropriate solvent (e.g., DMF or NMP). Cool the reaction vessel to 0 °C in an ice bath.
Activation: In a separate flask, dissolve Z-Asp(OtBu)-OH (1.5 eq.) and HOBt (1.5 eq.) in DMF. Add DIC (1.5 eq.) and allow the activation to proceed for 5-10 minutes at 0 °C.
Coupling: Add the pre-activated solution to the cooled peptide-resin mixture.
Monitoring: Allow the reaction to proceed at 0 °C, monitoring the progress by a suitable method (e.g., Kaiser test for solid-phase synthesis).
Workup: Once the reaction is complete, wash the resin thoroughly to remove excess reagents.
While your current workflow uses Z-Asp(OtBu)-OH, it is important to know that alternative, bulkier side-chain protecting groups can offer better protection against aspartimide formation by sterically hindering the intramolecular cyclization.[9][10] If aspartimide formation remains a persistent issue, consider evaluating derivatives such as:
Fmoc-Asp(OMpe)-OH
Fmoc-Asp(OPhp)-OH
These are typically used in Fmoc-based synthesis but highlight the principle of steric hindrance as a protective measure. For a Z-based strategy, custom synthesis of an analogous Z-protected amino acid with a bulkier side chain may be an option for particularly challenging sequences.
For the highly problematic Asp-Gly sequence, the most effective method to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the glycine residue.[2][9] This is typically achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine nitrogen. This strategy physically prevents the nucleophilic attack required for cyclization. While commercially available options are often Fmoc-protected, this principle can be applied to a custom synthesis of a Z-protected dipeptide.
Visualizing the Problem and Solutions
Mechanism of Aspartimide Formation
Caption: Base-catalyzed formation of the aspartimide intermediate.
Decision Workflow for Minimizing Aspartimide Formation
Caption: Workflow for selecting a synthesis strategy.
Quantitative Data Summary
The extent of aspartimide formation is highly sequence and condition-dependent. The table below summarizes the qualitative impact of various factors.
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]
Radboud University. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
ResearchGate. (2022, December 18). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate. [Link]
Mase, A., et al. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters. [Link]
Mergler, M., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science. [Link]
Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]
El-Faham, A., & Albericio, F. (2011). Recent development of peptide coupling reagents in organic synthesis. Chemical Reviews. [Link]
Anaspec. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Anaspec. [Link]
Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent. RSC Publishing. [Link]
Lauer, J. L., et al. (1995). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. International Journal of Peptide and Protein Research. [Link]
Wang, P., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. [Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
A professional manufacturer and supplier of chemical products. (2026, March 26). Understanding Z-L-Asp(OtBu)-OH DCHA: Properties, Purity, and Purchase Insights. A professional manufacturer and supplier of chemical products. [Link]
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
De Luca, S., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science. [Link]
Overcoming DCHA salt interference in peptide coupling reactions
Technical Support & Troubleshooting Center: Overcoming DCHA Salt Interference in Peptide Coupling Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experie...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support & Troubleshooting Center: Overcoming DCHA Salt Interference in Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing coupling failures, poor yields, or complex impurity profiles when utilizing dicyclohexylamine (DCHA) salt derivatives in Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling.
Part 1: Diagnostic FAQ – The Root Cause of DCHA Interference
Q: Why are amino acids supplied as DCHA salts if they interfere with peptide coupling?A: Many N-protected amino acids (such as Fmoc- or Z-protected derivatives) naturally present as non-crystalline oils or amorphous solids, making them exceptionally difficult to purify and weigh accurately. DCHA acts as a highly effective resolving agent. By reacting with the carboxylic acid moiety, it forms a stable, highly crystalline dicyclohexylammonium salt that is easily purified via recrystallization and remains stable during long-term storage[1].
Q: What is the mechanistic interference of DCHA during the coupling step?A: DCHA is a bulky, strong secondary amine (pKa ~10.4). If it is not removed (free-based) prior to introducing the amino acid to the resin, it causes three distinct modes of failure:
Premature Fmoc Cleavage: The Fmoc protecting group is base-labile and is removed via base-induced β-elimination[2]. The strong basicity of free DCHA in the coupling cocktail can trigger premature deprotection of the N-terminus, leading to sequence deletions and double-coupling artifacts.
Stoichiometric Disruption: Modern coupling reagents (e.g., HATU, HBTU) require precise equivalents of a tertiary base (like DIPEA or collidine) to efficiently form the active uronium/aminium species[2]. Excess DCHA alters the pH and consumes the activating agent, stalling the reaction.
Nucleophilic Competition: Although sterically hindered, DCHA can act as a competing nucleophile, reacting with the activated ester to form an irreversible DCHA-amide dead-end product, permanently consuming your valuable amino acid building block.
Part 2: Quantitative Data & Reagent Selection
The most critical decision in free-basing a DCHA salt is the choice of extraction acid. The goal is to protonate the DCHA so it partitions into the aqueous layer, without harming the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) on the amino acid.
Table 1: Comparison of Acidic Extraction Reagents for DCHA Removal
Causality Note: Hydrochloric acid must be strictly avoided. It reacts with DCHA to form dicyclohexylammonium chloride, which is sparingly soluble in both organic and aqueous phases, resulting in a thick emulsion that prevents phase separation[3].
Part 3: Workflow Visualization
Logical workflow for the extraction and validation of free amino acids from DCHA salts.
Part 4: Validated Standard Operating Procedure (SOP)
This protocol is engineered as a self-validating system . Do not skip the pH checks; they are the mechanistic checkpoints that guarantee the DCHA has been completely removed and that no residual acid will carry over into your peptide synthesizer.
Materials Required:
Target Fmoc-AA-OH·DCHA salt
Ethyl acetate (EtOAc) or Dichloromethane (DCM) (Chilled to -20°C)
10% Phosphoric acid (H₃PO₄) or 5% Potassium bisulfate (KHSO₄) (Ice-cold)
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
Suspension: Suspend 1 part of the DCHA salt in 5–10 volume parts of cold (-20°C) EtOAc or DCM[3].
Causality: These lipophilic solvents keep the protected amino acid in the organic layer. Using cold solvents suppresses the premature cleavage of highly acid-labile side-chain protecting groups (like Trt or tBu) during the subsequent acid addition[3].
Acidification: Under vigorous stirring, slowly add the ice-cold 10% H₃PO₄ or 5% KHSO₄ until the solid DCHA salt is completely dissolved and two clear liquid phases appear[3][4].
Causality: The acid forces the basic DCHA into its protonated, water-soluble state, driving it entirely into the aqueous phase.
First Self-Validation (Crucial): Stop stirring and test the pH of the lower aqueous phase. It must read between 2 and 3 [3].
Validation Logic: A pH higher than 3 indicates incomplete protonation. Residual unprotonated DCHA will remain in the organic layer and poison your coupling reaction. Add more acid if necessary.
Phase Separation & Washing: Separate the aqueous phase and discard it. Wash the retained organic phase once with 2 volume parts of 10% H₃PO₄, and then extract the organic phase three times with 2 volume parts of distilled water[3].
Second Self-Validation (Crucial): Test the pH of the final aqueous water wash. It must be ≥ 4 [3].
Validation Logic: This ensures all extraction acid has been washed away. If the organic layer remains highly acidic, it will carry over into your coupling reaction, neutralize your activating bases (DIPEA/collidine), and prevent the formation of the active ester.
Drying & Recovery: Check the organic phase by TLC to ensure the amino acid is fully liberated[3]. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the filtrate to dryness in vacuo.
Result: You will obtain the free amino acid, most likely presenting as a viscous oil or foam, ready for immediate use in SPPS[1][3].
Part 5: Advanced Troubleshooting
Issue: My phase separation is cloudy, and a thick white precipitate has formed at the interface.
Diagnosis: You likely used Hydrochloric Acid (HCl) or added brine (NaCl) too early. Dicyclohexylammonium chloride is highly insoluble.
Resolution: Switch to 10% H₃PO₄. If you must use brine to break an emulsion, only add it after the DCHA has been completely removed in the initial acidic washes[3].
Issue: My peptide synthesis failed with a massive deletion at the site where I coupled the free-based amino acid.
Diagnosis: The free-based amino acid was likely wet with residual extraction acid, which neutralized the DIPEA in your HATU/DIC coupling cocktail.
Resolution: Ensure your final water wash reaches a pH ≥ 4[3], and thoroughly dry the organic layer with Na₂SO₄ before evaporation. Alternatively, verify that you did not accidentally use the aqueous layer instead of the organic layer during separation.
Technical Support Center: Optimizing Z-Asp-OtBu DCHA Activation and Coupling
Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with sluggish coupling times, low yields, or unexplained precipitations...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with sluggish coupling times, low yields, or unexplained precipitations when working with Z-Asp-OtBu DCHA (N-benzyloxycarbonyl-L-aspartic acid beta-tert-butyl ester dicyclohexylammonium salt).
This guide is designed to move beyond basic instructions and provide you with the causality behind experimental choices. By understanding the mechanistic behavior of the DCHA salt and implementing our self-validating protocols, you can reduce your coupling times from hours to minutes while ensuring high-purity peptide yields.
Mechanistic Overview: The DCHA Dilemma
Z-Asp-OtBu is a critical building block for incorporating protected aspartic acid residues. However, its free acid form (Z-Asp-OtBu-OH) is typically an unstable, viscous oil. To ensure crystallinity, stability, and an extended shelf-life, manufacturers supply it as a dicyclohexylammonium (DCHA) salt [1].
While beneficial for storage, the DCHA salt is detrimental to peptide coupling. DCHA is a bulky secondary amine. If it is not completely removed prior to activation, it acts as a competing nucleophile, forming unwanted Z-Asp(OtBu)-DCHA amides, consuming your expensive coupling reagents, and drastically increasing reaction times[2].
Caption: Workflow for the quantitative removal of DCHA from Z-Asp-OtBu prior to activation.
Troubleshooting FAQs
Q1: My coupling reaction is taking over 4 hours, and the Kaiser test is still slightly positive. What is causing this sluggish kinetics?A1: The most common cause is the incomplete removal of the DCHA salt prior to activation. Residual DCHA alters the pH of the coupling environment and competes with the N-terminal amine of your peptide-resin for the activated ester[2]. Ensure you are performing a rigorous acid wash (see Protocol A) to quantitatively free-base the amino acid.
Q2: I see a thick white emulsion/precipitate during my acid wash step. How do I fix this?A2: You are likely using Hydrochloric Acid (HCl) for your wash. DCHA reacts with HCl to form dicyclohexylammonium chloride (DCHA·HCl), which is sparingly soluble in both water and organic solvents, leading to a stubborn emulsion at the interface[1]. Switch to 10% Phosphoric Acid (H₃PO₄) or 10% Potassium Bisulfate (KHSO₄). These form highly water-soluble salts, ensuring clean and rapid phase separation[1][3].
Q3: Can I skip the extraction and just add extra base (like DIPEA) directly to the coupling mixture to overcome the DCHA?A3: Absolutely not. While extra base might deprotonate the DCHA salt, it leaves the DCHA molecule in the reaction mixture. DCHA is a nucleophile and will react with your activated Z-Asp-OtBu-OH, generating dead-end side products and severely reducing your yield[2][4].
Q4: How can I optimize the activation chemistry to minimize reaction time?A4: Once the free acid is isolated, switch from carbodiimide chemistry (DIC/HOBt) to uronium/aminium salts like HATU. HATU, in the presence of DIPEA, generates a highly reactive 7-aza-OBt ester that can drive the coupling to completion in 15–30 minutes[2].
Caption: Troubleshooting logic for resolving sluggish Z-Asp-OtBu couplings.
Quantitative Optimization Data
To make informed decisions, refer to the following empirical data comparing desalting strategies and activation kinetics.
Table 1: Comparison of Desalting Acids for DCHA Removal
A robust protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint confirms success.
Protocol A: Quantitative DCHA Salt Removal (Free-Basing)
Purpose: To convert the inert DCHA salt into the reactive free acid without inducing degradation.
Dissolution: Suspend 1.0 equivalent of Z-Asp-OtBu DCHA salt in 5–10 volumes of cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][3].
Acid Wash: Add a 10% aqueous solution of KHSO₄ or H₃PO₄. Stir vigorously until the solid completely dissolves and two clear liquid phases appear[1].
Validation Checkpoint 1 (pH Check): Measure the pH of the lower aqueous phase. It must read 2–3 to guarantee that all DCHA has been protonated[1]. If the pH is higher, add more acid.
Separation: Separate the aqueous phase and discard it. Wash the organic phase once more with 10% KHSO₄, followed by three extractions with water[1].
Validation Checkpoint 2 (Neutrality Check): Measure the pH of the final aqueous water wash. It must be ≥4 [1]. This confirms the removal of excess acid, which could otherwise prematurely cleave the OtBu protecting group.
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the Z-Asp-OtBu-OH free acid (typically a viscous oil)[1][2].
Protocol B: Rapid In Situ Activation and Coupling
Purpose: To achieve complete peptide bond formation in under 30 minutes using the isolated free acid.
Resin Preparation: Swell the N-terminal deprotected peptide-resin in DMF for 30 minutes[5].
Pre-Activation: In a separate vessel, dissolve 2.0 equivalents of the newly generated Z-Asp-OtBu-OH free acid and 1.95 equivalents of HATU in minimal DMF[2].
Base Addition: Add 4.0 equivalents of DIPEA to the pre-activation mixture. Agitate for exactly 1–2 minutes. (Note: Do not exceed 2 minutes to prevent over-activation and potential racemization).
Coupling: Transfer the activated mixture to the swollen peptide-resin. Agitate at room temperature for 15–30 minutes[2].
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin)[2][5].
Validation Checkpoint 3 (Kaiser Test): Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads.
Yellow beads: Coupling is 100% complete. Proceed to the next step[5].
Blue beads: Coupling is incomplete. Do not deprotect; perform a second coupling cycle.
Strategic Selection of Aspartic Acid Derivatives: Z-Asp-OtBu DCHA vs. Fmoc-Asp(OtBu)-OH in Peptide Synthesis
Executive Summary In the highly precise field of peptide synthesis, aspartic acid (Asp) presents unique chemical challenges. Its β-carboxylate side chain is highly reactive, and the residue is notoriously prone to base-c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the highly precise field of peptide synthesis, aspartic acid (Asp) presents unique chemical challenges. Its β-carboxylate side chain is highly reactive, and the residue is notoriously prone to base-catalyzed side reactions, such as aspartimide formation. Selecting the correct protected derivative is paramount for synthesis efficiency, yield, and purity. This guide provides an in-depth, objective comparison between two critical building blocks: Z-Asp-OtBu DCHA and Fmoc-Asp(OtBu)-OH . By examining the causality behind their structural forms and their behavior in solid-phase (SPPS) versus liquid-phase peptide synthesis (LPPS), researchers can optimize their synthetic workflows.
Mechanistic Causality: Salt Stabilization vs. Free Acid Dynamics
Z-Asp-OtBu DCHA: The Imperative of Salt Formation
The benzyloxycarbonyl (Z or Cbz) protecting group is highly valued for conferring biological stability to the N-terminus of synthetic peptides[1]. However, many N-protected amino acids with aliphatic side-chain esters, such as Z-Asp-OtBu, are inherently unstable, existing as amorphous solids or viscous oils in their free acid form. This physical state makes precise weighing impossible and accelerates auto-degradation.
To solve this, the derivative is reacted with dicyclohexylamine (DCHA). The basic DCHA deprotonates the carboxylic acid, forming a dicyclohexylammonium cation and a carboxylate anion. This ionic adduct crystallizes readily, forming a highly stable salt[2]. Furthermore, the bulky DCHA cation sterically shields the carboxylate anion, reducing its nucleophilicity and preventing undesirable side reactions during long-term storage[2].
Fmoc-Asp(OtBu)-OH: SPPS Readiness and Aspartimide Mitigation
Conversely, Fmoc-Asp(OtBu)-OH is the undisputed workhorse of modern iterative SPPS. The massive, rigid fluorenyl ring system of the Fmoc group naturally confers high crystallinity to the molecule. Therefore, it is highly stable as a free acid powder (typically ≥98.0% purity via HPLC) and does not require salt stabilization. This allows it to be used directly in automated peptide synthesizers without a pre-activation liberation step.
The critical mechanistic role of the tert-butyl (OtBu) ester in this derivative is the suppression of aspartimide formation. During the iterative removal of the Fmoc group using 20% piperidine, the basic conditions can deprotonate the backbone amide nitrogen of the adjacent residue. This nitrogen can then nucleophilically attack the Asp β-carboxylate, forming a mass-neutral succinimide ring (aspartimide)[3]. The bulky OtBu group provides essential steric hindrance, significantly reducing the rate of this nucleophilic attack[3].
Mechanistic pathway of aspartimide formation and the protective role of OtBu.
Workflow & Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems, incorporating specific checkpoints to verify reaction success.
Protocol 1: Liberation of Z-Asp-OtBu from DCHA Salt
Before Z-Asp-OtBu DCHA can be coupled to a growing peptide chain, the free acid must be liberated.
Causality Check: Hydrochloric acid (HCl) must never be used for this step. HCl reacts with DCHA to form dicyclohexylammonium chloride, which is sparingly soluble in water and creates severe emulsions. Phosphoric acid (H₃PO₄) or KHSO₄ is used instead, as the resulting phosphate/sulfate salts are highly water-soluble, ensuring clean phase separation[4].
Step-by-Step Methodology:
Suspension: Suspend 1 equivalent of Z-Asp-OtBu·DCHA in 5–10 volumes of cold ethyl acetate (-20°C). Note: Cold solvent prevents the premature acidic cleavage of the acid-labile OtBu group[4].
Acidification: Under vigorous stirring, add 10% aqueous H₃PO₄ dropwise until the solid DCHA salt is completely dissolved and two clear liquid phases appear[4].
Validation (pH Check): Measure the pH of the lower aqueous phase. It must read between 2.0 and 3.0 . This guarantees complete protonation of the DCHA amine, forcing it into the aqueous layer.
Extraction: Separate the layers. Wash the organic phase (containing the free amino acid) once more with 10% H₃PO₄, followed by three washes with distilled water until the aqueous wash is neutral (pH ≥ 4)[4].
Recovery: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield Z-Asp-OtBu-OH as a viscous oil, ready for immediate coupling[2].
Workflow for acid-mediated liberation of Z-Asp-OtBu from its DCHA salt.
Protocol 2: Iterative SPPS Coupling of Fmoc-Asp(OtBu)-OH
Because Fmoc-Asp(OtBu)-OH is a stable free acid, it bypasses the liberation workflow and enters directly into the coupling cycle.
Step-by-Step Methodology:
Deprotection: Treat the swollen peptidyl-resin with 20% piperidine in DMF (2 × 5 mins) to remove the N-terminal Fmoc group of the preceding residue. Wash thoroughly with DMF.
Pre-Activation: In a separate vial, dissolve 3 equivalents of Fmoc-Asp(OtBu)-OH and 3 equivalents of a coupling reagent (e.g., DIC/Oxyma or HBTU/DIPEA) in minimal DMF. Allow 3 minutes for the formation of the active ester.
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 45–60 minutes.
Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser (ninhydrin) test. A clear/yellow bead indicates complete acylation (successful coupling); blue beads indicate unreacted primary amines, necessitating a double coupling step.
Comparative Efficiency Data
The following table synthesizes the quantitative and qualitative performance metrics of both derivatives to aid in strategic experimental design.
The choice between Z-Asp-OtBu DCHA and Fmoc-Asp(OtBu)-OH is dictated by the synthesis strategy rather than a flaw in either molecule.
Fmoc-Asp(OtBu)-OH is the mandatory choice for the internal sequence elongation of peptides via SPPS. Its stability as a free acid streamlines automation, while the OtBu group provides the necessary steric bulk to combat base-catalyzed aspartimide formation during iterative piperidine deprotections,[3].
Z-Asp-OtBu DCHA is highly specialized. It is the superior choice for Liquid Phase Peptide Synthesis (LPPS) or as the final N-terminal capping residue in SPPS when the peptide requires enhanced biological stability against proteolytic degradation[1]. While the DCHA salt necessitates a meticulous acidic liberation step[4], this is a minor trade-off for the absolute stability it provides to an otherwise degradable oily free acid[2].
Comparing DCHA Salts vs. Free Acids for Amino Acid Storage Stability
In the highly precise fields of peptide synthesis and drug development, the purity and stability of starting materials dictate the success of the entire synthetic pipeline. N-protected amino acids (such as Fmoc, Boc, and...
Author: BenchChem Technical Support Team. Date: April 2026
In the highly precise fields of peptide synthesis and drug development, the purity and stability of starting materials dictate the success of the entire synthetic pipeline. N-protected amino acids (such as Fmoc, Boc, and Z-derivatives) are foundational building blocks. However, chemists frequently face a critical decision regarding their storage and handling: should these precursors be maintained as free acids or converted into dicyclohexylammonium (DCHA) salts ?
This technical guide objectively compares the physicochemical performance of both forms, detailing the mechanistic causality behind their stability profiles, and provides self-validating experimental protocols for interconversion.
The Stability Challenge: Free Acids vs. DCHA Salts
The Vulnerability of Free Acids
In their free acid form, many N-protected amino acids are inherently unstable, presenting as non-crystalline oils or amorphous solids[1]. This lack of crystallinity makes them highly hygroscopic. When exposed to atmospheric moisture, they are prone to accelerated chemical degradation, including the premature cleavage of acid-labile protecting groups (such as Boc or Bpoc) and spontaneous oligomerization[2]. Furthermore, the unprotected carboxylate group can act as a nucleophile during subsequent reactions, leading to the formation of dipeptide impurities[1].
The Mechanistic Advantage of DCHA Salts
To circumvent these vulnerabilities, amino acids are frequently reacted with dicyclohexylamine (DCHA) to form a stable ionic adduct[1]. DCHA acts as a powerful resolving agent[3].
The Causality of Stability:
Thermodynamic Crystallization: The acid-base reaction between the carboxylic acid and the strong organic base DCHA yields a highly crystalline solid with a well-defined melting point, effectively purging impurities that remain in the mother liquor[3].
Steric Shielding: The bulky dicyclohexylammonium cation sterically shields the carboxylate anion. This significantly moderates its nucleophilicity, suppressing unwanted side reactions and rendering the compound non-hygroscopic[1].
Caption: Thermodynamic stability and interconversion workflow of DCHA salts vs free acids.
Quantitative Data Comparison
The following table summarizes the physicochemical and operational differences between the two forms, demonstrating why DCHA salts are preferred for long-term storage, whereas free acids are required for immediate synthesis.
While DCHA salts offer superior shelf-life, they cannot be utilized directly in standard carbodiimide coupling (e.g., DIC/HOBt or EDC) during Solid-Phase Peptide Synthesis (SPPS). The free acid must be liberated prior to use[4].
Protocol A: Liberation of Free Acids from DCHA Salts (For SPPS)
This protocol ensures the safe removal of the DCHA cation without compromising sensitive N-protecting groups.
Dissolution: Dissolve the DCHA salt in dichloromethane (DCM)[4].
Causality: DCM is a non-polar solvent that readily dissolves the organic salt while remaining immiscible with water, setting up an ideal biphasic system for extraction.
Acidic Extraction: Extract the DCM solution with ice-cold 10% aqueous potassium bisulfate (KHSO₄) three times[4].
Causality: KHSO₄ is a mild acid that selectively protonates the strongly basic DCHA (pKa ~10.4), driving it into the aqueous phase as DCHA•HSO₄. Ice-cold conditions are critical to prevent the acid-catalyzed cleavage of sensitive protecting groups (e.g., Boc or Trityl).
Self-Validation: Test the pH of the aqueous layer; it must remain acidic (~pH 2) to ensure complete protonation and removal of DCHA.
Neutralization Wash: Wash the organic layer with distilled water until the aqueous wash is neutral[1].
Self-Validation: Use pH paper on the discarded aqueous wash. A pH of ~7 confirms the complete removal of excess KHSO₄.
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate under reduced pressure to yield the pure free acid[4].
Causality: Removing trace water prevents the rapid hydrolysis of coupling reagents (like DIC or HATU) in subsequent SPPS steps.
Caption: Step-by-step liberation protocol converting DCHA salts back to free acids for SPPS.
Protocol B: Synthesis and Crystallization of DCHA Salts (For Storage)
If a synthesized free acid needs to be stored long-term, it should be converted into a DCHA salt.
Dissolution: Dissolve the oily N-protected amino acid in a moderately polar solvent (e.g., ethyl acetate).
Salt Formation: Add 1.05 equivalents of Dicyclohexylamine dropwise under continuous stirring.
Causality: The slight molar excess ensures complete deprotonation of the carboxylic acid, preventing residual oily free acid from contaminating the final product.
Crystallization: Cool the mixture to 4°C.
Causality: The DCHA salt has significantly lower solubility at reduced temperatures, driving the thermodynamic precipitation of the crystalline adduct[1].
Isolation: Filter the precipitate and wash with cold solvent.
Self-Validation: Perform a melting point analysis. A sharp, well-defined melting point confirms high purity and the successful resolution of the crystalline salt[3].
A Comparative Guide to the NMR Structural Characterization of Z-Asp(OtBu)-OH DCHA
For researchers and professionals engaged in drug development and peptide synthesis, the structural integrity of amino acid building blocks is paramount. Z-L-Asp(OtBu)-OH DCHA, a routinely used protected aspartic acid de...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals engaged in drug development and peptide synthesis, the structural integrity of amino acid building blocks is paramount. Z-L-Asp(OtBu)-OH DCHA, a routinely used protected aspartic acid derivative, is no exception. Its stability, purity, and precise molecular conformation are critical for successful downstream applications, particularly in Solid Phase Peptide Synthesis (SPPS).[1] This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts for Z-Asp(OtBu)-OH DCHA, offers a comparative perspective on alternative protecting group strategies, and presents validated experimental protocols for its characterization.
The Molecular Architecture of Z-Asp(OtBu)-OH DCHA
Z-Asp(OtBu)-OH DCHA is a salt complex composed of two distinct chemical entities: the N-terminally protected aspartic acid derivative and a dicyclohexylamine (DCHA) counter-ion.[2][3][4] Understanding the role of each component is fundamental to interpreting its NMR spectrum and appreciating its utility in synthesis.
Z-group (Carbobenzyloxy): This group protects the α-amino functionality, preventing its participation in unwanted side reactions during peptide coupling.[5]
OtBu group (tert-Butyl ester): This bulky ester protects the β-carboxyl group of the aspartic acid side chain. Its primary role is to prevent the notorious formation of aspartimide, a common side reaction in Fmoc-based SPPS that can lead to impurities.[6][7]
Free α-Carboxyl Group: This is the reactive site that will participate in peptide bond formation after activation.
Dicyclohexylamine (DCHA):
Many protected amino acids, including Z-Asp(OtBu)-OH, are oils or amorphous solids that are difficult to purify.[5] DCHA, a strong organic base, reacts with the free α-carboxyl group to form a stable, crystalline dicyclohexylammonium salt.[5][8] This crystalline nature greatly facilitates purification through recrystallization, ensuring the high purity required for pharmaceutical applications.[5][9]
Below is a diagram illustrating the ionic interaction between the protected amino acid and the DCHA counter-ion.
Caption: Ionic salt formation of Z-Asp(OtBu)-OH and DCHA.
NMR Spectroscopy: The Chemist's Eye for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules.[10][11] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about a molecule's chemical environment, connectivity, and conformation.[11][12]
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).
¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms and their functional group identity (e.g., carbonyl, aromatic, aliphatic).
The choice of deuterated solvent is critical as it must dissolve the analyte without producing interfering signals.[13] Common solvents for protected amino acids include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[13] Chemical shifts can vary slightly depending on the solvent used due to different solvent-solute interactions.[14][15]
Detailed NMR Analysis of Z-Asp(OtBu)-OH DCHA
The ¹H and ¹³C NMR spectra of Z-Asp(OtBu)-OH DCHA are a composite of signals from the protected amino acid and the DCHA counter-ion. The following tables provide an expected range for these chemical shifts in CDCl₃, a common NMR solvent.
Table 1: Predicted ¹H NMR Chemical Shifts
Protons
Functional Group
Chemical Shift (δ, ppm)
Multiplicity
Integration
Ar-H
Z-group (Aromatic)
7.2 - 7.4
Multiplet
5H
-CH ₂-Ph
Z-group (Benzyl)
~5.1
Singlet
2H
-NH -
Aspartate (Amide)
5.5 - 6.0
Doublet
1H
α-CH
Aspartate (Chiral center)
4.4 - 4.6
Multiplet
1H
β-CH ₂
Aspartate (Side chain)
2.7 - 3.0
Multiplet
2H
-C(CH ₃)₃
OtBu-group
~1.45
Singlet
9H
-NH ₂⁺-
DCHA (Ammonium)
8.5 - 9.5
Broad Singlet
2H
-CH -
DCHA (Cyclohexyl)
~3.0
Multiplet
2H
-CH ₂-
DCHA (Cyclohexyl)
1.0 - 2.1
Multiplet
20H
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbons
Functional Group
Chemical Shift (δ, ppm)
C =O
Aspartate (α-Carboxyl)
174 - 176
C =O
Aspartate (β-Carboxyl)
170 - 172
C =O
Z-group (Urethane)
155 - 157
Ar-C
Z-group (Aromatic)
127 - 137
-C H₂-Ph
Z-group (Benzyl)
66 - 68
α-C H
Aspartate (Chiral center)
50 - 52
β-C H₂
Aspartate (Side chain)
37 - 39
-C (CH₃)₃
OtBu-group (Quaternary)
81 - 83
-C(C H₃)₃
OtBu-group (Methyl)
27 - 29
-C H-
DCHA (Cyclohexyl)
52 - 54
-C H₂-
DCHA (Cyclohexyl)
24 - 32
Performance Comparison: Alternative Aspartic Acid Protecting Groups
While the OtBu group is widely used, it is not always sufficient to completely prevent aspartimide formation, especially in problematic sequences (e.g., Asp-Gly, Asp-Asn).[6] This has driven the development of alternative side-chain protecting groups designed to offer superior steric hindrance.
Table 3: Comparison of Aspartic Acid Side-Chain Protecting Groups
Protecting Group
Key Advantage(s)
Key Disadvantage(s)
Impact on NMR Spectrum
-OtBu (tert-Butyl)
Standard, cost-effective, generally good suppression.[7]
Can still allow aspartimide formation in sensitive sequences.[6][16]
Characteristic singlet at ~1.45 ppm (¹H) and signals at ~82 and ~28 ppm (¹³C).
-OBzl (Benzyl)
Orthogonal to Fmoc/tBu strategy (removed by hydrogenolysis).
Prone to aspartimide formation.
Additional aromatic signals (7.2-7.4 ppm) and a benzylic CH₂ signal (~5.1 ppm).
-OAll (Allyl)
Orthogonal; allows for selective on-resin side-chain deprotection.[6]
Requires a palladium catalyst for removal, which can be costly and difficult to remove completely.[6]
Vinylic proton signals appear between 5.0-6.0 ppm.
Introduce complex aliphatic signals in the 0.8-1.8 ppm range in the ¹H NMR spectrum.
CSY (Cyanosulfurylide)
Completely suppresses aspartimide formation; compatible with most motifs except methionine.[16]
Newer technology, less widely adopted.
Introduces signals characteristic of the cyanosulfurylide moiety.
For applications demanding the highest purity and for challenging peptide sequences, the use of bulky ester or CSY protecting groups can be a superior, albeit more expensive, strategy than the standard OtBu protection.[6][16]
Validated Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for acquiring high-quality NMR data for Z-Asp(OtBu)-OH DCHA.
Caption: Workflow for NMR sample preparation and analysis.
Causality Behind Choices:
Solvent: CDCl₃ is chosen as it is a good solvent for many protected amino acids and has minimal, easily identifiable residual peaks.
Concentration: 10-15 mg in 0.6 mL provides sufficient concentration for rapid acquisition of high signal-to-noise spectra on modern spectrometers.
Protocol 2: Liberation of Free Acid from DCHA Salt
Prior to use in peptide synthesis, the DCHA must be removed to liberate the free α-carboxyl group.[8]
Suspension: Suspend one part of the Z-Asp(OtBu)-OH DCHA salt in 5-10 volume parts of an organic solvent like ethyl acetate.
Acidification: Add 10% aqueous phosphoric acid dropwise while stirring. Continue until the solid completely dissolves and two clear liquid phases are visible. The pH of the lower aqueous phase should be 2-3.[8] Rationale: Phosphoric acid is used because it protonates the DCHA, forming dicyclohexylammonium phosphate which is soluble in the aqueous layer. Hydrochloric acid should be avoided as it forms sparingly soluble dicyclohexylammonium chloride.[8]
Extraction: Separate the layers. Wash the organic phase once more with 10% phosphoric acid, followed by three washes with water until the pH of the aqueous wash is ≥4.
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, typically as an oil or foam.[8]
Validation: The successful removal of DCHA can be confirmed by ¹H NMR, where the characteristic DCHA signals (multiplets at ~3.0 ppm and 1.0-2.1 ppm) will be absent.
Conclusion
The structural characterization of Z-Asp(OtBu)-OH DCHA by NMR spectroscopy is a critical quality control step in peptide synthesis and drug development. A thorough understanding of its ¹H and ¹³C NMR spectra allows for unambiguous confirmation of its identity and purity. While the standard OtBu protecting group is suitable for many applications, researchers must be aware of its limitations concerning aspartimide formation. For challenging syntheses, alternative protecting groups with enhanced steric bulk offer a robust solution. The protocols provided herein offer a validated framework for the analysis and handling of this essential amino acid derivative, ensuring the integrity of subsequent synthetic endeavors.
References
Understanding Z-L-Asp(OtBu)-OH DCHA: Properties, Purity, and Purchase Insights. (2026, March 26). Google Search.
Z-Asp(OtBu)-OH DCHA | 23632-70-4. Appchem.
23632-70-4 | Z-Asp-OtBu•DCHA. ChemPep.
Z-Asp(OtBu)-OH DCHA. Aapptec Peptides.
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. (2022, February 9).
5545-52-8 | Z-Asp(OtBu)-OH•DCHA. ChemPep.
A Researcher's Guide to Aspartic Acid Incorporation: Comparing Altern
NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. Benchchem.
NMR Chemical Shifts. J. Org. Chem. (1997).
Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed. (2010, January 15).
Conversion of a DCHA salt to the free acid. Bachem.
The Evolving Landscape of NMR Structural Elucid
NMR for protein analysis. CEA.
New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.
A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics. International Journal of Medical Sciences. (2014, May 7).
The Role and Mechanism of H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis: A Technical Guide. Benchchem.
Methods of preparing peptide derivatives.
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PMC. (2020, February 20).
A Comparative Guide to Z-Asp(OtBu)-OH DCHA and Boc-Asp(OtBu)-OH: Navigating Orthogonal Protection Strategies in Peptide Synthesis
For researchers, chemists, and professionals in drug development, the precise assembly of peptides is paramount. The choice of protecting groups for amino acid building blocks dictates the success, purity, and yield of t...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, chemists, and professionals in drug development, the precise assembly of peptides is paramount. The choice of protecting groups for amino acid building blocks dictates the success, purity, and yield of the final product. Aspartic acid, with its reactive side-chain carboxyl group, presents a particular challenge, necessitating a robust protection strategy to prevent side reactions. This guide provides an in-depth comparison of two key aspartic acid derivatives, Z-Asp(OtBu)-OH DCHA and Boc-Asp(OtBu)-OH, focusing on their roles within different orthogonal protection schemes.
The concept of orthogonality is the cornerstone of modern peptide synthesis.[1][2] An ideal protecting group strategy involves a set of completely independent classes of protecting groups, where any one class can be removed in the presence of all others under specific, non-interfering conditions.[2][3] This guide will dissect the chemical properties and strategic applications of Z- and Boc-protected aspartic acid derivatives to illuminate their distinct advantages in complex synthetic workflows.
Decoding the Protecting Groups: Z, Boc, and OtBu
Successful peptide synthesis hinges on the differential lability of the α-amino (Nα) protecting group, which is removed at each cycle, and the "permanent" side-chain protecting groups, which are removed only at the end of the synthesis.
Z (Benzyloxycarbonyl or Cbz): A classic urethane-type protecting group, the Z-group is stable under the mildly acidic and basic conditions used in Boc and Fmoc synthesis, respectively.[1][4] Its primary method of removal is catalytic hydrogenation (e.g., H₂ over a palladium catalyst), which offers a mild and highly selective deprotection pathway orthogonal to most other groups.[1][5]
Boc (tert-Butoxycarbonyl): The Boc group is the foundation of the Boc/Bzl protection strategy.[2] It is labile to moderate acids, such as trifluoroacetic acid (TFA), making it suitable for temporary Nα-protection.[6][7] It is stable to basic conditions and catalytic hydrogenation.[8]
OtBu (tert-Butyl ester): Used for protecting the side-chain carboxyl groups of aspartic and glutamic acid, the OtBu ester is stable to bases and catalytic hydrogenation.[5][9] It requires strong acids like TFA or hydrofluoric acid (HF) for cleavage, which typically occurs during the final step of peptide release from the resin.[9]
DCHA (Dicyclohexylammonium) Salt: The DCHA salt is not a protecting group but a counter-ion used to stabilize the free carboxylic acid of an amino acid derivative.[4] It enhances the crystallinity and handling of the compound, improves its shelf-life, and prevents the formation of byproducts. The free acid is readily regenerated just before the coupling step by a simple acid wash.
The table below summarizes the lability of these key groups.
The choice between Z-Asp(OtBu)-OH and Boc-Asp(OtBu)-OH is fundamentally a choice of the overall synthetic strategy. One is a workhorse for a classic methodology, while the other is a specialized tool for advanced, orthogonal approaches.
In the foundational SPPS strategy developed by Merrifield, Boc is used for temporary Nα-protection, while more acid-stable groups like benzyl (Bzl) esters and ethers protect the side chains.[10][11] This is considered a "graduated lability" scheme rather than a truly orthogonal one, as both types of groups are removed by acid, just of different strengths.[2][11]
Boc-Asp(OtBu)-OH is the standard reagent for introducing aspartic acid in this scheme. The OtBu side-chain protection is sufficiently stable to withstand the repeated cycles of Nα-Boc deprotection with moderate TFA concentrations (typically 25-50% in DCM).[2][10] The final cleavage from the resin, usually with a strong acid like HF, removes the OtBu group along with all other side-chain protecting groups.[7]
The typical workflow is illustrated below.
Caption: General workflow for a Boc-SPPS cycle.
Z-Asp(OtBu)-OH is rarely used for chain elongation in standard solid-phase synthesis. Its value lies in its unique orthogonality to the widely used Fmoc/tBu system. The Fmoc group is base-labile (removed with piperidine), while the tBu/OtBu groups are acid-labile.[3] The Z-group, removable by hydrogenation, is stable to both of these conditions.[1]
This three-way orthogonality makes Z-Asp(OtBu)-OH an exceptional tool for:
N-Terminal Capping: A peptide can be synthesized using standard Fmoc/tBu chemistry. After the final Fmoc group is removed, Z-Asp(OtBu)-OH can be coupled to the N-terminus. This yields a fully protected peptide on the resin with an N-terminal Z-group, which can be selectively removed later without disturbing the acid-labile side-chain protectors.[12]
Solution-Phase Fragment Condensation: This is a powerful strategy for synthesizing very long peptides or small proteins.[13] Peptides are first made as smaller, protected fragments (often via SPPS) and then coupled together in solution. Z-Asp(OtBu)-OH is ideal for preparing a fragment with a Z-protected N-terminus and an OtBu-protected side chain. This fragment can be coupled to another fragment with a free N-terminus, and the Z-group can subsequently be removed via hydrogenation to allow for further elongation.[5][13]
The relationship between these protecting groups is visualized below.
Caption: Orthogonality of Z, Fmoc, and tBu groups.
Performance and Side Reaction Profile
The primary side reaction concerning both derivatives is aspartimide formation . This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the Asp(OtBu) residue, forming a five-membered succinimide ring.[9][14] This intermediate can then be reopened by a nucleophile (like piperidine in Fmoc synthesis or water) to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl isomer, and their racemized forms, which are often inseparable by HPLC.[14][15]
While aspartimide formation is notoriously problematic in base-mediated Fmoc chemistry, it can also occur under the acidic conditions of Boc-SPPS.[15] In Boc chemistry, the risk is somewhat mitigated because the N-terminal amine is protonated after TFA deprotection, making it less available to catalyze the cyclization.[10] However, the choice of the following amino acid residue (e.g., Asp-Gly sequences are highly prone) remains a critical factor regardless of the strategy.[9][15]
Feature
Z-Asp(OtBu)-OH DCHA
Boc-Asp(OtBu)-OH
Primary Application
Solution-phase synthesis, Fragment condensation, N-terminal protection.[1][12][13]
Orthogonal to Fmoc (base-labile) and tBu (acid-labile) groups.[1][5]
Part of a graduated lability scheme with Bzl/tBu side-chain groups.[2][11]
Key Side Reactions
Aspartimide formation during subsequent synthetic steps if base is used.[9][14][15]
Tert-butylation of sensitive residues (Trp, Met) by cations generated during deprotection; Aspartimide formation.[2][15][16]
Handling
Crystalline, stable salt requiring a pre-activation liberation step.[4]
Typically a powder or oil, used directly in coupling reactions.
Experimental Protocols
The following protocols are representative methodologies. Researchers should always optimize conditions for their specific peptide sequence and scale.
Causality: The DCHA salt must be removed to free the carboxylic acid for activation and coupling. This is achieved by partitioning the salt between an organic solvent and a mild aqueous acid.
Suspend Z-Asp(OtBu)-OH DCHA (1.0 eq) in ethyl acetate.
Add an equal volume of 10% aqueous citric acid solution.
Stir vigorously in a separatory funnel for 15-20 minutes.
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers and wash with brine (saturated NaCl solution).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, Z-Asp(OtBu)-OH, typically as a viscous oil or solid.
Confirm the removal of dicyclohexylamine by TLC or NMR before proceeding.
Causality: This protocol follows the standard Boc-SPPS cycle, involving deprotection, neutralization to free the amine for nucleophilic attack, and coupling of the activated amino acid.
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes.
Boc Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes (pre-wash). Drain, and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes.[7][17]
Washing: Drain the TFA solution. Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x) to remove residual acid.
Neutralization: Wash the resin with a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM (2x, 2 minutes each) to neutralize the ammonium trifluoroacetate salt. Wash again with DCM (3x).[2]
Coupling: In a separate vessel, dissolve Boc-Asp(OtBu)-OH (3.0 eq) and an activating agent like HBTU (2.9 eq) in N,N-Dimethylformamide (DMF). Add DIEA (6.0 eq) and allow to pre-activate for 2 minutes. Add this solution to the neutralized resin. Agitate for 1-2 hours.
Monitoring & Washing: Perform a Kaiser test to confirm complete coupling (negative result).[18] Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Causality: Catalytic hydrogenation cleaves the benzylic C-O bond of the Z-group, releasing the free amine, carbon dioxide, and toluene as byproducts. The reaction is clean and specific.
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
Add a palladium catalyst, typically 10% Palladium on activated carbon (Pd/C), at a loading of 10-20% by weight relative to the peptide.
Subject the mixture to a hydrogen atmosphere. This can be done using a hydrogen-filled balloon (for small scale) or a Parr hydrogenator apparatus for larger scales and higher pressures.
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or HPLC.
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.[1]
Conclusion
The selection between Z-Asp(OtBu)-OH DCHA and Boc-Asp(OtBu)-OH is not a matter of which is superior, but which is appropriate for the chosen synthetic design.
Boc-Asp(OtBu)-OH is the standard, indispensable building block for incorporating aspartic acid in traditional Boc-based solid-phase peptide synthesis . Its lability profile is perfectly matched to the graduated acidolysis strategy.
Z-Asp(OtBu)-OH DCHA is a specialized reagent whose strength lies in its orthogonality . It is the ideal choice for the synthesis of N-terminally protected peptide fragments used in solution-phase fragment condensation or for creating peptides with unique N-terminal modifications that are incompatible with standard SPPS deprotection cycles.
A thorough understanding of the principles of chemical orthogonality and the specific reaction conditions associated with each protecting group is crucial for the rational design of a successful and high-purity peptide synthesis campaign.
References
Vertex AI Search. (2026). Protecting Groups in Peptide Synthesis: A Detailed Guide.
GenScript. (2026). Terminology of Antibody Drug for Boc Deprotection.
BenchChem. (2026). The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.
Spectroscopic Validation of Z-Asp-OtBu DCHA Coupling Efficiency: A Comparative Guide
Executive Summary & Mechanistic Context In advanced peptide synthesis and drug development, the incorporation of side-chain modified or structurally constrained amino acids requires highly pure building blocks. Z-Asp-OtB...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
In advanced peptide synthesis and drug development, the incorporation of side-chain modified or structurally constrained amino acids requires highly pure building blocks. Z-Asp-OtBu DCHA (Z-L-aspartic acid α-tert-butyl ester dicyclohexylammonium salt) is a critical reagent used for β-peptide synthesis or side-chain functionalization[1].
While the free acid form of Z-Asp-OtBu is a viscous, hygroscopic oil that degrades rapidly, formulating it as a dicyclohexylammonium (DCHA) salt yields a highly stable, free-flowing crystalline powder[2]. However, this stability introduces a synthetic challenge: DCHA is a sterically hindered secondary amine. If not properly removed prior to coupling, DCHA acts as a competing nucleophile during carboxyl activation, forming irreversible dicyclohexylamide byproducts and drastically reducing coupling efficiency. This guide details the self-validating protocols required to handle Z-Asp-OtBu DCHA, objectively compares its performance against alternatives, and outlines the spectroscopic methods (LC-MS and
1
H-NMR) necessary to validate coupling success[3].
Comparative Performance Analysis
To establish the optimal reagent choice, we compared Z-Asp-OtBu DCHA against the commercially available Free Acid and the Fmoc-protected equivalent.
Table 1: Reagent Stability and Handling Comparison
Reagent Variant
Physical State
Shelf-Life (0-8°C)
Weighing Accuracy
Pre-Coupling Requirement
Z-Asp-OtBu DCHA
Crystalline Powder
> 24 Months
High (±0.1 mg)
Acidic Desalting
Z-Asp-OtBu (Free Acid)
Viscous Oil / Sticky Solid
< 6 Months
Poor
None (Direct Use)
Fmoc-Asp-OtBu
Powder
> 24 Months
High
None (Direct Use)
Analysis: While the Free Acid bypasses the desalting step, its hygroscopic nature leads to inaccurate stoichiometry and rapid degradation, ultimately compromising overall yield[4]. The DCHA salt guarantees precise molar equivalents, provided the desalting workflow is strictly followed.
Experimental Workflows
The following protocols form a self-validating system, ensuring that the chemical integrity of the building block is maintained from storage to final amide bond formation.
Protocol A: DCHA Salt Cleavage (Desalting)
Causality: DCHA must be completely removed prior to activation. We utilize ice-cold potassium bisulfate (KHSO
4
) because its mild acidity (pH ~2) is sufficient to protonate the DCHA base into the aqueous layer without triggering acid-catalyzed cleavage of the sensitive α-tert-butyl ester[2].
Suspension: Suspend 1.0 eq of Z-Asp-OtBu DCHA in analytical grade Ethyl Acetate (EtOAc) (10 mL/gram).
Acid Wash: Transfer to a separatory funnel. Add an equal volume of ice-cold 5% aqueous KHSO
4
. Shake vigorously and vent.
Phase Separation: Discard the lower aqueous layer (containing the DCHA·HSO
4
salt). Repeat the KHSO
4
wash twice to ensure complete removal of the amine.
Neutralization & Drying: Wash the organic phase once with brine to remove residual acid. Dry over anhydrous Na
2
SO
4
.
Concentration: Filter and concentrate under reduced pressure at < 30°C to yield the pure Z-Asp-OtBu free acid as a clear oil. Use immediately for coupling.
Protocol B: Solid-Phase Peptide Coupling
Causality: To minimize racemization of the newly freed β-carboxyl group, we employ the DIC/Oxyma Pure activation system rather than uronium salts (e.g., HATU), which can cause N-terminal guanidinylation if pre-activation is slow.
Activation: Dissolve the freshly desalted Z-Asp-OtBu (3.0 eq) and Oxyma Pure (3.0 eq) in anhydrous DMF. Add DIC (3.0 eq) and stir for 3 minutes.
Coupling: Add the activated mixture to the resin-bound amine. Agitate at room temperature for 60 minutes.
Washing: Drain the reactor and wash the resin with DMF (5x) and DCM (3x).
Causality: Standard colorimetric assays (like the Kaiser test) can yield false negatives for sterically hindered amines. Spectroscopic validation provides absolute structural confirmation[3].
Micro-Cleavage: Treat 10 mg of the coupled resin with TFA/TIPS/H
2
O (95:2.5:2.5) for 2 hours. Crucial Note: This step will cleave the α-OtBu ester. The target mass for LC-MS must reflect the Z-Asp(OH)-Peptide derivative.
LC-MS Analysis: Inject the precipitated crude into an RP-HPLC coupled to an ESI-MS. Monitor UV absorbance at 214 nm (peptide backbone) and 254 nm (Z-group aromatic ring)[4].
1
H-NMR Analysis: Dissolve the cleaved product in DMSO-
d6
. Monitor the disappearance of the reactant free-amine protons and the appearance of the Z-protecting group's aromatic multiplet at
δ
7.30–7.40 ppm to quantify conversion[3].
Quantitative Spectroscopic Data
The impact of the desalting protocol on coupling efficiency is profound. Table 2 summarizes the spectroscopic validation data when coupling Z-Asp-OtBu to a model sequence (H-Leu-Phe-Resin).
Table 2: Spectroscopic Validation of Coupling Efficiency
Coupling Condition
LC-MS Purity (214 nm)
Observed Mass (ESI+)
1
H-NMR Conversion
Dominant Byproduct
Strict Desalting (Protocol A)
98.5%
Target [M+H]
+
> 99%
None
No Desalting (Direct Use)
12.4%
Target + 166 Da
< 15%
Dicyclohexylamide
Free Acid (Aged 3 Months)
84.0%
Target [M+H]
+
86%
Deletion Sequences
Process Visualization
The following diagram illustrates the logical flow from the stable salt to the final spectroscopically validated peptide.
Caption: Workflow detailing the conversion, coupling, and spectroscopic validation of Z-Asp-OtBu DCHA.
References[1] ChemPep. "23632-70-4 | Z-Asp-OtBu•DCHA".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvRuJH2WEQ2tGbb6NYpmh8TMUwWKjRAAfVroeJP_MlnfzyLjwQWq2xLH5OhNC8NIxeQyqxpzoEu1Jo05Yfb7FX2EAHY2Ayde9Yo3RkoB1rOOkaWTC8W4u7v5ctPPWqRnWsuruLjh0=[2] BenchChem. "The Strategic Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Boc-Ser-OH: A Technical Guide".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfyM1NAkttRFSKNozBZ2YQPHF7n584igITyU_Sz-GBYqRIxDmqAJNy-2MDAxbRiBzdpJ0KOIzQzR6TGJqzgJ877SUdBBWuyclnBCty-CdS9M1K6IA9LF1BS8ARhmCwm8RaiZK_NqN-GdX333Zr8LMIbVa1BPb_x0JDxOTOkvKXnxUPxsaH0uNo-YLbor8UUEKrNdB3BJC7CW6uFdzWfXqTKfa75S2qTZmpnZYmfwwO0nEo8B8-BZa2ppeRI3nQMDJd27E0fXaY_KYUaQ==[3] ACS Publications. "Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnFeBafVObO1gygsMDf0jR97VGfcNugpeSKIsu6bm6NVwq_x2wE-Xud2WplIndYlzzZCbjyR3xPfuXFCEeULvGTIYKA0i0Uy1Fq4lRdC6Nw9NH_l-tVxyKJZ4_1IRpnMCxj1Yyw5dufeDfcmk=[4] Gyros Protein Technologies. "Peptide Purity & Yield Optimizing in SPPS | PurePep Blog".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjFFQX736ZqReG0BEwOxgEY391XLpi0tpxe6wr1oZXjoLZnepFTNtdEEpwQy5eaSgKznX1IFfm3OPuns9USV-509NTItj2rXVp0SN6bhcxIwOzZdfj416kdgv4uNTCwRNzAP1IdWTTjxgarMV4EcHhRybM-HQiZ7UNKQQWs9dkwCAvPL71lA3GC8E=
Operational Guide: Safe Handling and Disposal of Z-Asp-OtBu DCHA As a Senior Application Scientist, I frequently observe that the logistical handling of protected amino acids is treated as an afterthought in peptide synt...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and Disposal of Z-Asp-OtBu DCHA
As a Senior Application Scientist, I frequently observe that the logistical handling of protected amino acids is treated as an afterthought in peptide synthesis workflows. However, the counter-ions used to stabilize these building blocks often dictate the safety and environmental compliance of your entire assay. This guide provides a self-validating, step-by-step operational protocol for the proper handling, segregation, and disposal of Z-Asp-OtBu DCHA.
Chemical Profiling & Causality of Risk
Z-Asp-OtBu (N-alpha-Cbz-L-aspartic acid beta-tert-butyl ester) is a vital building block in solid-phase and solution-phase peptide synthesis. In its free acid form, this compound is often an oily or highly hygroscopic substance, making precise molar weighing and long-term benchtop storage nearly impossible[1].
To solve this, manufacturers crystallize the compound using Dicyclohexylamine (DCHA) to form a stable, easily weighable salt[1]. While the amino acid derivative itself is relatively benign, the DCHA counter-ion introduces significant environmental and toxicological hazards into your workflow. DCHA is a secondary amine that is toxic via ingestion and dermal absorption, causes severe skin burns, and is highly toxic to aquatic life with long-lasting ecological effects[2][3].
When you activate Z-Asp-OtBu DCHA during a coupling reaction, the DCHA salt dissociates, releasing free DCHA into your solvent effluent. Therefore, your waste management strategy must account for the high aquatic toxicity and basicity of DCHA.
Physicochemical & Hazard Data
Table 1: Quantitative and qualitative hazard profiling for Z-Asp-OtBu DCHA.
Property / Metric
Value & Operational Implication
Chemical Name
N-alpha-Cbz-L-aspartic acid beta-tert-butyl ester dicyclohexylamine salt
CAS Number
23632-70-4
Molecular Formula
C16H21NO6 · C12H23N
Molecular Weight
504.7 g/mol
Physical State
Solid (Crystalline powder) – Risk of aerosolized dust inhalation.
Primary Hazard (DCHA)
Corrosive to tissue; Very toxic to aquatic life[3].
Extinguishing Media
Carbon dioxide (CO2), dry chemical, or water spray. Do not use solid water streams as they may scatter reactive dust[4].
Step-by-Step Disposal Workflows
To maintain a self-validating safety system, waste must be segregated at the point of generation. Never pour DCHA-containing waste down the drain[3].
Protocol A: Management of Solid Waste (Expired/Unused Reagent)
Collection: Gather expired or residual solid material using non-sparking tools (e.g., anti-static spatulas or PTFE scoops) to prevent the ignition of aerosolized organic dust.
Containment: Transfer the solid into a chemically compatible, sealable high-density polyethylene (HDPE) waste container.
Labeling: Clearly label the container as "Hazardous Solid Waste: Contains Dicyclohexylamine Salts (Toxic to Aquatic Life, Corrosive)."
Storage: Store in a cool, dry, well-ventilated secondary containment tray, strictly isolated from strong oxidizing agents and acids[5].
Final Disposal: Transfer to a licensed hazardous waste management facility. The standard disposal method is high-temperature chemical incineration in an apparatus equipped with an afterburner and nitrogen oxide scrubber[2].
Protocol B: Management of Liquid Effluent (Post-Synthesis)
During peptide coupling, the DCHA salt is liberated into the solvent matrix.
Solvent Segregation: Determine your solvent matrix.
Halogenated: If the reaction utilized Dichloromethane (DCM), route the effluent to the Halogenated waste carboy. Causality: Incinerating halogens requires specialized scrubbers to prevent the release of toxic dioxins and hydrochloric acid gas.
Non-Halogenated: If the reaction utilized Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), route to the Non-Halogenated waste carboy.
Quenching & Neutralization: DCHA is a strong base. Do not mix this basic effluent directly with highly acidic waste streams without controlled, drop-wise addition to prevent violent exothermic reactions[6].
Disposal Routing: Coordinate with your Environmental Health & Safety (EHS) department for licensed incineration[4].
Spill Response Methodology
Protocol C: Emergency Spill Response
Isolation & PPE: Evacuate non-essential personnel. Don splash goggles, a dust respirator (N95 or higher), heavy-duty nitrile gloves, and a lab coat. Causality: DCHA can be absorbed through the skin, causing systemic toxicity[4].
Dry Spills: Gently sweep the material using a brush and dustpan. Do not use compressed air , as this will aerosolize the corrosive DCHA dust, drastically increasing inhalation risk.
Wet Spills (Dissolved Compound): If the compound is dissolved in solvent, absorb the liquid using an inert material such as vermiculite, dry sand, or earth[5]. Causality: Do not use combustible absorbents like sawdust, as organic amines can react exothermically with trace oxidizers, creating a fire hazard[4].
Decontamination: Wash the spill area thoroughly with soap and water only after the bulk material has been mechanically removed and secured in a hazardous waste bag.
Waste Routing Decision Matrix
Figure 1: Decision matrix and routing workflow for Z-Asp-OtBu DCHA laboratory waste streams.
References
MSDS - Safety Data Sheet: Z-Asp(OtBu)-OH DCHA | AAPPTec |
Dicyclohexylamine Safety Data Sheet | Apollo Scientific |2
SAFETY DATA SHEET - DICYCLOHEXYLAMINE | Spectrum Chemical |4
DICYCLOHEXYLAMINE MATERIAL SAFETY DATA SHEET | CDH Fine Chemical | 3
SAFETY DATA SHEET - Z-Asp-OtBu.DCHA | Pfaltz & Bauer |
Dicyclohexylamine | SAFETY DATA SHEET | TRC Corp. |5
USA Chemical Suppliers - Products: 'Z' | American Chemical Suppliers | 1
A Researcher's Guide to the Safe Handling of Z-Asp-OtBu DCHA
An In-Depth Guide to Personal Protective Equipment, Operational Procedures, and Disposal Z-Asp-OtBu DCHA (Nα-Cbz-L-aspartic acid ß-tert-butyl ester dicyclohexylamine salt) is a key reagent in peptide synthesis and other...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to Personal Protective Equipment, Operational Procedures, and Disposal
Z-Asp-OtBu DCHA (Nα-Cbz-L-aspartic acid ß-tert-butyl ester dicyclohexylamine salt) is a key reagent in peptide synthesis and other advanced chemical applications.[1] While indispensable, its safe handling is paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), detailed operational protocols, and compliant disposal procedures for Z-Asp-OtBu DCHA.
Understanding the Risks: A Proactive Stance on Safety
While some safety data sheets (SDS) for Z-Asp-OtBu DCHA may state "no known hazards," it is crucial to recognize that this classification often pertains to the absence of extensive toxicological data.[2] The constituents of the compound—a protected amino acid and dicyclohexylamine—warrant a cautious approach. Amino acid derivatives can be irritants, and dicyclohexylamine is a known irritant. Therefore, treating Z-Asp-OtBu DCHA with the respect due to any laboratory chemical is a cornerstone of responsible research.
Potential hazards associated with Z-Asp-OtBu DCHA include:
Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[2][3]
Given these potential risks, a comprehensive safety plan is not merely a recommendation but a necessity.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are your first and most critical lines of defense against chemical exposure. The following table outlines the recommended PPE for handling Z-Asp-OtBu DCHA, grounded in established laboratory safety standards.
Protection Type
Specific Recommendations
Rationale
Eye and Face Protection
Chemical safety goggles or a face shield.
Protects against splashes and airborne particles that could cause eye irritation.[2][4][5]
Skin Protection
Impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit.
Prevents skin contact, which can lead to irritation and potential absorption of the chemical.[4][6]
Respiratory Protection
A NIOSH-approved N95 dust mask or a higher-level respirator.
Essential when handling the solid form to prevent inhalation of dust particles, especially in areas with inadequate ventilation.[2][6]
Hand Protection
Chemical-resistant gloves are mandatory.
Provides a direct barrier against skin contact during handling.[6][7]
Operational Plan for Safe Handling: From Receipt to Experiment
A systematic workflow is essential for minimizing the risk of exposure and contamination. The following diagram and procedural steps outline a safe handling process for Z-Asp-OtBu DCHA.
Caption: A workflow diagram illustrating the key stages of safely handling Z-Asp-OtBu DCHA.
Step-by-Step Handling Procedures:
Receiving and Storage:
Upon receipt, inspect the container for any signs of damage or leakage.
Verify that the container is correctly labeled.
Store the compound in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[8]
Always keep the container tightly closed when not in use to prevent contamination and exposure.[3][6]
Preparation and Use:
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
All weighing and preparation of the solid compound should be conducted in a chemical fume hood or a well-ventilated enclosure to minimize the risk of dust inhalation.[6]
During experimental use, handle the material with care to prevent contact. Keep all reaction vessels closed whenever possible.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill:
For a small spill, use appropriate tools to carefully place the spilled material into a designated waste disposal container.[3]
For a larger spill, use a shovel to collect the material into a suitable waste container.[3]
In all cases, avoid breathing in any dust generated from the spill.[6]
Exposure:
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer artificial respiration.[2][3]
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[2][3]
Eye Contact: Flush the eyes with water as a precaution. If contact lenses are present, remove them if it is safe to do so.[2][3]
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][3]
In all cases of significant exposure, seek immediate medical attention.
Waste Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of Z-Asp-OtBu DCHA and any contaminated materials is essential to protect the environment and adhere to regulations.
Caption: A decision tree for the proper disposal of Z-Asp-OtBu DCHA waste.
Waste Collection and Disposal Protocol:
Segregation: All waste containing Z-Asp-OtBu DCHA, including unused product and contaminated lab supplies (e.g., gloves, weighing paper), must be collected in a designated and clearly labeled hazardous waste container.[6]
Containerization: Use a chemically resistant and sealable container for waste collection. Keep the container closed except when adding waste.
Disposal: Dispose of the hazardous waste through a licensed environmental disposal service. Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[3][6]
By adhering to these guidelines, researchers can confidently and safely utilize Z-Asp-OtBu DCHA in their work, fostering a secure and productive laboratory environment.
References
MSDS - Safety Data Sheet. (n.d.).
Z-Asp-OtBu·DCHA | 23632-70-4 - A Chemtek. (n.d.).
Personal protective equipment for handling (r)-2-Amino-2-(4-chlorophenyl)acetic acid - Benchchem. (n.d.).
Reagents, LC, OPA Reagent Kit for Amino Acid Analysis with Li or Na Type Column - Shimadzu Scientific Instruments. (2019, April 8).
Safety Data Sheet: Amino acid - Carl ROTH. (n.d.).
Z-N-Me-Asp(OTBU)-OH DCHA - Sigma-Aldrich. (n.d.).
Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol - Benchchem. (n.d.).
Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. (n.d.).
MSDS - Safety Data Sheet. (n.d.).
Understanding Z-L-Asp(OtBu)-OH DCHA: Properties, Purity, and Purchase Insights. (2026, March 26).